molecular formula C6H9ClN2O B8025311 3-Methoxy-pyridin-2-ylamine hydrochloride

3-Methoxy-pyridin-2-ylamine hydrochloride

Cat. No.: B8025311
M. Wt: 160.60 g/mol
InChI Key: SMEBCSRZGOOSNQ-UHFFFAOYSA-N
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Description

3-Methoxy-pyridin-2-ylamine hydrochloride (CAS 2097938-55-9) is a high-purity (98%) chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This aminopyridine derivative features a molecular weight of 160.60 g/mol and is characterized by a methoxy group at the 3-position and a primary amine at the 2-position of the pyridine ring, presented as a stable hydrochloride salt. As a substituted 2-aminopyridine, this compound serves as a versatile synthon for constructing more complex heterocyclic systems. The 2-aminopyridine scaffold is a privileged structure in drug design, frequently incorporated into molecules targeting kinase enzymes . For instance, similar 2-aminopyridine cores have been utilized in the development of potent inhibitors for kinases like JAK1 and MSK1, which are significant targets in oncology and inflammatory diseases . Furthermore, the specific substitution pattern of this compound makes it a valuable intermediate for generating diverse compound libraries for high-throughput screening, as demonstrated by its inclusion in university chemical libraries used to discover novel bioactive molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

3-methoxypyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-9-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEBCSRZGOOSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa Values and Acidity Constants of 2-Amino-3-methoxypyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of acidity constants (


) is a foundational metric in rational drug design, directly dictating a molecule's lipophilicity, membrane permeability, and target-binding affinity. 2-Amino-3-methoxypyridine hydrochloride  (derived from the free base CAS: 10201-71-5) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[3].

Because it is supplied as a hydrochloride salt, the compound exists in its fully protonated conjugate acid form under ambient conditions. Understanding its deprotonation mechanics is essential for optimizing pharmaceutical formulations and predicting its pharmacokinetic behavior. This whitepaper provides an in-depth analysis of the structural thermodynamics, theoretical acidity constants, and the rigorous experimental protocols required to validate the


 of 2-amino-3-methoxypyridine.

Molecular Architecture and Acid-Base Theory

Structural Thermodynamics of Protonation

In 2-amino-3-methoxypyridine, there are two potential sites for protonation: the exocyclic primary amine (


) and the endocyclic pyridine nitrogen.

Expert thermodynamic analysis dictates that protonation occurs almost exclusively at the endocyclic pyridine nitrogen . This regioselectivity is driven by resonance stabilization. The lone pair on the exocyclic amino group is delocalized into the


-system of the pyridine ring, rendering it poorly available for proton capture. Conversely, the lone pair on the pyridine nitrogen resides in an 

orbital orthogonal to the

-system, making it highly accessible. Upon protonation of the ring nitrogen, the molecule forms a highly stable amidinium-type resonance structure.
Substituent Effects on the Acidity Constant

The


 of the unsubstituted 2-aminopyridine conjugate acid is approximately 6.86. The introduction of a methoxy group (

) at the C3 position introduces competing electronic effects:
  • Inductive Effect (

    
    ) : The electronegative oxygen withdraws electron density through the 
    
    
    
    -bonds, which would theoretically lower the
    
    
    .
  • Resonance Effect (

    
    ) : The methoxy oxygen donates its lone pairs into the ring's 
    
    
    
    -system. While the C3 position is meta to the pyridine nitrogen (preventing direct resonance stabilization of the protonated nitrogen), it is ortho to the C2-amino group. This enriches the electron density around the amino group, amplifying the amino group's ability to donate electron density to the ring nitrogen.

As a result of these synergistic electronic effects, the predicted


 of 2-amino-3-methoxypyridine is elevated to 

[1, 2].

Protonation State1 State1 State2 Equilibrium State pH = 8.43 [AH+] = [A] State1->State2 + OH- State2->State1 + H+ State3 State3 State2->State3 + OH- State3->State2 + H+

Caption: Protonation state transitions of 2-Amino-3-methoxypyridine across the pH gradient.

Quantitative Data Synthesis

The table below summarizes the critical physicochemical parameters and acidity constants associated with the compound. Because the hydrochloride salt is a 1:1 stoichiometric complex, dissolving it in aqueous media yields an equimolar concentration of the protonated organic cation and chloride anions.

PropertyValue / DescriptionReference / Source
Chemical Formula (Free Base)

PubChem CID 9920384 [2]
Molecular Weight (Free Base) 124.14 g/mol PubChem CID 9920384 [2]
Predicted

(Conjugate Acid)

ChemicalBook [1]
Topological Polar Surface Area 48.1 ŲPubChem CID 9920384 [2]
LogP (Predicted) 0.5PubChem CID 9920384 [2]

Experimental Methodologies for pKa Determination

To empirically validate the predicted


 of 8.43, researchers must employ orthogonal analytical techniques. The following self-validating protocols describe the precise workflows for Potentiometric Titration and UV-Vis Spectrophotometry.
Protocol A: High-Precision Potentiometric Titration

Causality Insight: Potentiometry is the gold standard for macroscopic


 determination. Because the analyte is supplied as a hydrochloride salt, it acts as a weak acid in solution. Titrating with a strong base (NaOH) allows for the direct mapping of the neutralization curve.
  • Calibration : Standardize a 0.1 M NaOH titrant solution using primary standard Potassium Hydrogen Phthalate (KHP) to exact molarity.

  • Sample Preparation : Dissolve exactly 2.00 mmol of 2-Amino-3-methoxypyridine hydrochloride in 50.0 mL of continuously degassed, deionized water.

  • Ionic Strength Control : Add Potassium Chloride (KCl) to achieve a background ionic strength of

    
     M. Why? This suppresses activity coefficient variations during the titration and mimics physiological osmolarity.
    
  • Titration Execution : Under a strict nitrogen (

    
    ) blanket to prevent 
    
    
    
    absorption (which forms carbonic acid and skews pH readings), titrate the solution with 0.1 M NaOH at a constant temperature of
    
    
    .
  • Data Analysis : Record the pH after each 0.05 mL addition. Calculate the first derivative (

    
    ) to identify the equivalence point. The 
    
    
    
    is extracted from the half-equivalence volume using the Henderson-Hasselbalch relationship.
Protocol B: UV-Vis Spectrophotometric Titration

Causality Insight: Deprotonation of the pyridine nitrogen alters the electronic conjugation of the aromatic ring, resulting in a measurable shift in the UV absorption maximum (


). This method is highly effective for validating potentiometric data at lower concentrations.
  • Stock Preparation : Prepare a

    
     M solution of the analyte.
    
  • Buffer Series : Prepare a series of Britton-Robinson universal buffers ranging from pH 6.0 to 10.5 (bracketing the predicted

    
     of 8.43).
    
  • Spectral Acquisition : Mix the stock solution 1:1 with each buffer. Record the UV-Vis spectra from 200 nm to 400 nm.

  • Isosbestic Point Verification : Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). Why? The presence of a sharp isosbestic point validates that only two species (protonated and deprotonated) are in equilibrium, without degradation.

  • Regression Analysis : Plot the absorbance at the

    
     of the free base against the pH. Fit the resulting sigmoidal curve to the non-linear Henderson-Hasselbalch equation to derive the exact 
    
    
    
    .

Workflow Start 2-Amino-3-methoxypyridine HCl Sample Preparation Split Orthogonal Method Selection Start->Split Poten Potentiometric Titration (0.1M NaOH, 25°C, I=0.15M) Split->Poten UVVis UV-Vis Spectrophotometry (pH Buffer Series 6.0 - 10.5) Split->UVVis DataPoten pH vs. Titrant Volume Data Poten->DataPoten DataUV Absorbance vs. Wavelength at varying pH UVVis->DataUV Deriv First Derivative Analysis (dpH/dV) DataPoten->Deriv Henderson Henderson-Hasselbalch Non-linear Regression DataUV->Henderson Result Validated pKa Value (Acidity Constant) Deriv->Result Henderson->Result

Caption: Self-validating workflow for the experimental determination of the acidity constant (pKa).

Implications for Pharmacokinetics and Drug Design

The


 value of ~8.43 classifies 2-amino-3-methoxypyridine as a moderately strong organic base. This has profound implications for its use as a pharmaceutical intermediate and ligand [4]:
  • Physiological Ionization : At physiological pH (7.4), the Henderson-Hasselbalch equation (

    
    ) reveals that approximately 91.4%  of the molecules will exist in the protonated (ionized) state.
    
  • Membrane Permeability : Because only the un-ionized free base readily crosses lipophilic cellular membranes via passive diffusion, the high degree of ionization at pH 7.4 suggests that derivatives retaining this basic center may require active transport mechanisms or prodrug strategies to achieve optimal intracellular concentrations.

  • Formulation Stability : The choice to supply this compound as a hydrochloride salt is thermodynamically sound. The salt form ensures high aqueous solubility and prevents the oxidative degradation that electron-rich aminopyridines are prone to when stored as free bases.

References

  • National Center for Biotechnology Information. "2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384". PubChem. Available at:[Link]

  • ResearchGate. "Electronic Structure Variations of Cu‐Based Water Oxidation Catalysts Bearing Redox‐Active Ligands". Available at:[Link]

A Comprehensive Technical Guide to the Physicochemical Differences Between 3-Methoxy-pyridin-2-ylamine Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For weakly basic compounds such as 3-Methoxy-pyridin-2-ylamine, the formation of a salt, typically a hydrochloride, is a common strategy to enhance physicochemical properties. This guide provides an in-depth technical analysis of the core differences between 3-Methoxy-pyridin-2-ylamine free base and its hydrochloride salt, offering field-proven insights into their characterization and the implications for research and drug development.

Introduction: The Strategic Importance of Salt Formation

Approximately 50% of all drugs are administered as salts, a testament to the profound impact of this simple chemical modification.[1] The conversion of a free base, such as 3-Methoxy-pyridin-2-ylamine, into its hydrochloride salt is not merely a chemical manipulation but a strategic tool to optimize properties like solubility, stability, and bioavailability.[2] This decision is often pivotal in the journey from a promising lead compound to a viable drug candidate.

3-Methoxy-pyridin-2-ylamine is a substituted aminopyridine, a class of compounds with diverse biological activities.[3] The presence of the basic amino group and the pyridine nitrogen makes it a prime candidate for salt formation.[4] This guide will dissect the fundamental physicochemical shifts that occur upon protonation of the free base to its hydrochloride salt, providing a comparative analysis of their properties and the experimental methodologies for their characterization.

Molecular and Physicochemical Profiles

The transformation from the free base to the hydrochloride salt involves the protonation of one of the basic nitrogen centers by hydrochloric acid. This seemingly minor alteration at the molecular level precipitates a cascade of changes in the bulk properties of the material.

Basicity and pKa: The Foundation of Salt Formation

The Henderson-Hasselbalch equation governs the equilibrium between the free base and its protonated form in solution, highlighting the pH-dependent nature of their relative concentrations. This is a critical consideration in predicting the behavior of the compound in biological systems and during formulation.

Caption: Reversible conversion between the free base and hydrochloride salt.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base and the expected properties of the hydrochloride salt.

Property3-Methoxy-pyridin-2-ylamine (Free Base)3-Methoxy-pyridin-2-ylamine (Hydrochloride Salt)Rationale for Difference
Molecular Weight 124.14 g/mol [2][5]160.60 g/mol Addition of HCl molecule.
Melting Point 65-69 °C[6]Expected to be significantly higherThe ionic nature of the salt leads to a more stable crystal lattice requiring more energy to break.
Aqueous Solubility Poorly soluble in waterExpected to be significantly more soluble in waterThe ionic salt can readily interact with polar water molecules, overcoming the intermolecular forces of the crystal lattice.
Solubility in Organic Solvents Soluble in methanol[6] and other polar organic solventsGenerally less soluble in non-polar organic solventsThe high polarity of the salt reduces its affinity for non-polar environments.[7]
Hygroscopicity Generally low to moderateExpected to be moderate to highThe presence of the chloride ion and the potential for hydrogen bonding with water molecules increases the propensity for moisture absorption.[8]
Physical State Crystalline solid[6]Crystalline solidBoth forms are typically solids at room temperature.
Stability Susceptible to degradation under acidic conditionsGenerally more stable, particularly in the solid stateThe protonated form is less susceptible to certain degradation pathways.

Experimental Characterization: A Validating Workflow

A robust characterization of both the free base and its hydrochloride salt is essential to understand their properties and select the optimal form for development. The following section outlines a typical experimental workflow.

Caption: A typical experimental workflow for comparative characterization.

Synthesis of the Hydrochloride Salt

Protocol: Small-Scale Synthesis of 3-Methoxy-pyridin-2-ylamine Hydrochloride

  • Dissolution: Dissolve 1.0 g of 3-Methoxy-pyridin-2-ylamine free base in a suitable organic solvent such as isopropanol or ethyl acetate (approx. 20 mL).

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the solution. The reaction is exothermic.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the solvent used for the reaction to remove any unreacted free base or excess HCl.

  • Drying: Dry the salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Aqueous Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the test compound (free base or HCl salt) to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid by techniques like X-ray Powder Diffraction (XRPD) to ensure that no phase transformation has occurred during the experiment.

Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is the preferred method for evaluating the hygroscopicity of a material.

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically involving incremental increases in RH from 0% to 90% and then back down to 0%. The instrument records the change in mass at each RH step.

  • Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Spectroscopic and Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm salt formation. The spectrum of the hydrochloride salt will show characteristic changes compared to the free base. Notably, the N-H stretching and bending vibrations of the free amine will be replaced by broad and shifted bands corresponding to the ammonium ion (R-NH3+).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can confirm the structure of the free base and its salt. Upon protonation, the chemical shifts of the protons and carbons near the protonated nitrogen will experience a downfield shift due to the increased electron-withdrawing effect of the positive charge.

  • X-ray Powder Diffraction (XRPD): XRPD is essential for characterizing the solid-state properties of both forms. The diffraction patterns serve as a unique "fingerprint" for each crystalline form, allowing for the identification of polymorphs, solvates, and hydrates. Comparing the XRPD patterns of the free base and the hydrochloride salt will reveal their distinct crystal structures.

Implications for Drug Development

The choice between the free base and the hydrochloride salt of 3-Methoxy-pyridin-2-ylamine has significant consequences for drug development:

  • Formulation: The enhanced aqueous solubility of the hydrochloride salt is highly advantageous for developing oral and parenteral dosage forms. However, its potential for higher hygroscopicity may necessitate controlled manufacturing environments and specialized packaging to prevent moisture-induced degradation or physical changes.

  • Bioavailability: For poorly soluble compounds, the increased dissolution rate of the hydrochloride salt can lead to improved oral bioavailability. However, the common ion effect in the chloride-rich environment of the stomach can sometimes suppress the dissolution of hydrochloride salts.[10]

  • Stability and Handling: The generally higher melting point and greater solid-state stability of the hydrochloride salt make it a more robust form for manufacturing and long-term storage. The free base may be more prone to chemical degradation and can have a lower melting point, which can be challenging for certain manufacturing processes.

Conclusion

The conversion of 3-Methoxy-pyridin-2-ylamine from its free base to its hydrochloride salt is a critical step in optimizing its potential as a pharmaceutical candidate. This transformation induces significant and predictable changes in its physicochemical properties, most notably a marked increase in aqueous solubility and melting point, often accompanied by an increase in hygroscopicity. A thorough experimental characterization of both forms, utilizing techniques such as DVS, XRPD, and various spectroscopic methods, is paramount for making an informed decision on the optimal solid form for development. Understanding these fundamental differences allows researchers and drug development professionals to navigate the complexities of formulation and delivery, ultimately enhancing the therapeutic potential of the molecule.

References

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672.
  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-methoxypyridin-2-amine. Retrieved from [Link]

  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of pyridine hydrochloride, Compounds 1, and 2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Otaibi, J. S. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from [Link]

  • Caballero, N. A., Melendez, F. J., Muñoz-Caro, C., & Niño, A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical chemistry, 124(2), 155–160.
  • iManager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Retrieved from [Link]

  • Davies, J., & Leonori, D. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 180-183.
  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.
  • Metin, Ö. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1354-1362.
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  • Occupational Safety and Health Administration. (2006). Aminopyridines (2-, 3-, and 4-). Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2025). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • Y. S. Mary et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • Douglas, J. J., & Martin-Montero, R. (2023). N-Amino Pyridinium Salts in Organic Synthesis. ACS organic & inorganic au, 3(3), 133–146.
  • Miyazaki, S., Nakano, M., & Arita, T. (1975). A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chemical & pharmaceutical bulletin, 23(6), 1197–1204.
  • Scilit. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Shete, G., & Puri, V. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
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  • Douglas, J. J., et al. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Allen, L. V. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • Malik, A. U. F., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
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Sources

Technical Whitepaper: Structural Elucidation of 3-Methoxy-pyridin-2-ylamine Hydrochloride

[1]

Executive Summary

This technical guide outlines the comprehensive structural analysis of 3-Methoxy-pyridin-2-ylamine hydrochloride (CAS: 10201-71-5 [free base]), a critical heterocyclic building block in medicinal chemistry.[1] Pyridine-2-amine derivatives are frequently utilized as isosteres for aniline in kinase inhibitors and GPCR ligands.[1] The hydrochloride salt form is preferred for enhancing aqueous solubility and bioavailability.[1]

This document details the experimental workflow for Single Crystal X-Ray Diffraction (SC-XRD) and solid-state characterization, providing a predictive structural model based on the physicochemical properties of 2-aminopyridinium salts.

Chemical Context & Structural Hypothesis[1][2][3][4][5]

Before initiating diffraction experiments, a robust structural hypothesis is required to validate refinement data.[1]

The Protonation Site

In 2-aminopyridines, two basic sites exist: the ring nitrogen (


  • Chemical Logic: The ring nitrogen is significantly more basic (

    
    ) than the exocyclic amine due to the resonance stabilization of the resulting amidinium-like cation.
    
  • Hypothesis: Upon hydrochloride formation, protonation occurs exclusively at the ring nitrogen , yielding the 2-amino-3-methoxypyridinium cation.[1]

The "Methoxy Effect" & Intramolecular Bonding

The 3-methoxy substituent introduces a steric and electronic perturbation absent in the parent 2-aminopyridine.[1]

  • Intramolecular Motif: We expect a potential intramolecular hydrogen bond (Graph Set

    
    ) between one exocyclic amine proton and the methoxy oxygen.[1] This interaction locks the methoxy group into a conformation coplanar with the pyridine ring, influencing the overall crystal packing.
    

Experimental Protocol: Crystallization & Data Collection

The following protocol is designed to yield diffraction-quality single crystals free of twinning or disorder.

Synthesis & Crystal Growth

Objective: Obtain prisms/blocks

StepActionRationale
1 Dissolution Dissolve 100 mg of 3-Methoxy-pyridin-2-ylamine in 2 mL of anhydrous Ethanol (EtOH).
2 Acidification Add 1.1 equivalents of concentrated HCl (37%) dropwise. Observe immediate precipitation.
3 Redissolution Heat the suspension to 60°C until clear. If necessary, add minimal Methanol (MeOH) to aid solubility.
4 Vapor Diffusion Transfer solution to a small vial. Place inside a larger jar containing Diethyl Ether (

).[1] Seal tightly.
5 Harvesting Allow to stand at

for 48-72 hours.

diffusion lowers polarity, forcing the salt to crystallize slowly.
X-Ray Diffraction Parameters

Instrument: Bruker D8 QUEST or equivalent (Mo


  • Temperature: 100 K (Cryostream). Critical for reducing thermal motion of the methoxy methyl group.

  • Strategy: Full sphere data collection (

    
    ).
    
  • Resolution: 0.75 Å or better.

Structural Analysis Workflow

The following diagram illustrates the decision matrix for solving and refining the structure.

GStartRaw Diffraction FramesIndexUnit Cell Indexing(Determine Bravais Lattice)Start->IndexSpaceGroupSpace Group Determination(Check Systematic Absences)Index->SpaceGroupSolveStructure Solution(Direct Methods/Dual Space)SpaceGroup->SolveRefineLeast-Squares Refinement(SHELXL)Solve->RefineCheckHDifference Fourier Map(Locate H atoms)Refine->CheckHFinalFinal CIF Generation& Validation (CheckCIF)Refine->FinalR1 < 5%H_RingH found on Ring N?(Pyridinium Salt)CheckH->H_RingPeak Q1 near N1H_AmineH found on Amine N?(Rare Imine Tautomer)CheckH->H_AminePeak Q1 near N-exoH_Ring->RefineFix H coordinatesH_Amine->RefineRe-evaluate Model

Figure 1: Crystallographic workflow for determining the protonation state and salt structure.[1]

Key Structural Features to Validate

Upon solving the structure, the researcher must validate the following interactions which define the stability of the pharmaceutical salt.

Hydrogen Bonding Network (The "Cl-Bridge")

In hydrochloride salts of aminopyridines, the Chloride anion (

1
  • Primary Interaction:

    
    [1]
    
    • Look for

      
       distances of 
      
      
      Å.[1]
    • Angle

      
      .[1][2]
      
  • Secondary Interaction:

    
    [1]
    
    • The exocyclic amine usually donates one proton to the Chloride.[1]

  • Result: This creates a Hydrogen-Bonded Chain or Dimer motif, often described by graph set notation

    
     if two cations bridge two chlorides.[1]
    
Interaction Map Visualization[1]

Interactionscluster_cationCation: 3-Methoxy-pyridin-2-yl-ammoniumN_RingN(Ring)-H(Donor)Cl_AnionCl- Anion(Acceptor)N_Ring->Cl_AnionStrong Charge-Assisted H-BondN_AmineN(Amine)-H(Donor)O_MethoxyO(Methoxy)(Intra-Acceptor)N_Amine->O_MethoxyIntramolecular S(6)(Conformational Lock)N_Amine->Cl_AnionH-Bond

Figure 2: Predicted hydrogen bonding connectivity.[1] The Chloride anion serves as the central anchor for the cationic network.

Data Interpretation & Quality Control

Tautomerism Check

Ensure the bond lengths reflect the Amino form (aromatic pyridine ring) rather than the Imino form.[1]

  • Indicator: The

    
     bond length should be characteristic of a single bond (
    
    
    Å).[1] If it shortens to
    
    
    Å, it suggests imino character, which is rare in the hydrochloride salt but possible in free base polymorphs.
Hirshfeld Surface Analysis

To quantify the "Methoxy Effect," perform Hirshfeld surface analysis (using CrystalExplorer).

  • Expected Result: The

    
     interactions should dominate the fingerprint plot (spikes at the bottom left).
    
  • Secondary:

    
     interactions will appear if the methoxy group participates in intermolecular bonding, though it is likely satisfied intramolecularly.[1]
    

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Foundational text on crystal packing and salt selection).

  • Aakeröy, C. B., et al. (2005). Hydrogen-bond balance and supramolecular heterosynthons.[1] CrystEngComm, 7(72), 439-448.[1] (Principles of aminopyridine-acid interactions). Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders.[1] Accounts of Chemical Research, 35(7), 565-573.[1] Link

  • PubChem Compound Summary. (2023). 2-Amino-3-methoxypyridine.[1][3] National Center for Biotechnology Information.[1] Link

Literature review of 3-methoxypyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methoxypyridine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for electron-rich aromatic systems while offering distinct solubility and hydrogen-bonding profiles. Its utility spans oncology (kinase inhibitors), neurodegeneration (PDE4D inhibitors), and immunology. However, this scaffold presents a "double-edged" nature: while the C3-methoxy group enhances potency and selectivity through specific hydrophobic and polar interactions, it can also introduce metabolic liabilities, particularly when paired with C2-amino substituents. This guide provides a technical roadmap for leveraging 3-methoxypyridine derivatives, focusing on regioselective synthesis, structure-activity relationships (SAR), and strategies to mitigate metabolic toxicity.

Part 1: Structural & Physicochemical Properties

Electronic Architecture & Bioisosterism

The 3-methoxypyridine ring is electron-deficient compared to anisole but electron-rich relative to unsubstituted pyridine. The methoxy group at C3 exerts:

  • Inductive Effect (-I): Withdraws electron density through the sigma bond.

  • Mesomeric Effect (+M): Donates electron density into the ring, particularly activating the C2, C4, and C6 positions for electrophilic attack, though less effectively than in benzene systems due to the pyridine nitrogen's electronegativity.

Medicinal Utility:

  • H-Bonding: The methoxy oxygen serves as a weak hydrogen bond acceptor, often interacting with hinge region residues in kinase domains (e.g., SIK, AXL).

  • Conformational Lock: The methoxy group can induce preferred conformations via intramolecular H-bonding or steric clashes, reducing the entropic penalty of binding.

Metabolic Liability: The Mutagenicity Trap

A critical consideration for drug developers is the potential toxicity of 3-methoxy-2-aminopyridines . Research by Pfizer identified that this specific substitution pattern can lead to time-dependent inhibition (TDI) of CYPs and mutagenicity (Ames positive).

  • Mechanism: Metabolic O-demethylation or oxidation can generate a reactive quinone-imine intermediate capable of covalent modification of DNA or proteins.

  • Mitigation Strategy: Replace the C2-amino group with non-nitrogenous linkers or introduce electron-withdrawing groups to destabilize the reactive intermediate formation.

Part 2: Therapeutic Applications & SAR

Kinase Inhibitors

The 3-methoxypyridine scaffold has proven effective in targeting the ATP-binding pocket of various kinases.

Case Study: Salt-Inducible Kinase (SIK) Inhibitors The chemical probe YKL-05-095 utilizes a 3-methoxypyridine moiety to replace a 2,4-dimethoxyphenyl group found in earlier inhibitors.[1]

  • Impact: Improved microsomal stability (

    
     increased from 20 to 27 min) but retained toxicity, necessitating further optimization to YKL-05-096  (2-methoxy analog).
    
  • SAR Insight: The position of the methoxy group (C2 vs. C3) drastically alters metabolic clearance rates and toxicity profiles.

Case Study: AXL and PI3K/mTOR Derivatives such as 2-bromo-3-methoxypyridine serve as key intermediates for AXL inhibitors. In PI3K/mTOR dual inhibitors, sulfonamide-substituted methoxypyridines (e.g., Compound 22c) exploit the pyridine nitrogen for H-bonding with the hinge region (Val851 in PI3K


).
CNS Targets: PDE4D Inhibitors

In the development of phosphodiesterase 4D (PDE4D) inhibitors for Alzheimer's, the 3-methoxypyridine core was used to achieve subtype selectivity.

  • Compound: 6-((1H-Pyrazol-4-yl)methyl)-2-(3-fluorophenyl)-3-methoxypyridine.[2]

  • Mechanism: The pyridine ring occupies the solvent-filled pocket, while the methoxy group aids in orienting the biaryl system.

Quantitative Data Summary
Compound ClassTargetKey DerivativeActivity (IC50/Ki)Key SAR Feature
Kinase Probe SIK2YKL-05-095< 50 nM3-OMe improves stability vs dimethoxy-phenyl
Dual Inhibitor PI3K

/ mTOR
Compound 22c0.22 nM / 23 nMSulfonamide linker essential for potency
CNS Agent PDE4DCompound 2High Affinity3-OMe orients aryl rings for subtype selectivity
Precursor AXL Kinase2-Bromo-3-OMe-PyN/A (Intermediate)Halogen handle for cross-coupling

Part 3: Synthetic Methodologies

Regioselective Functionalization (C-H Activation)

Functionalizing the 3-methoxypyridine ring is non-trivial due to the competing directing effects of the ring nitrogen and the methoxy group.

  • Kinetic Control (C2-Lithiation): Using standard organolithiums (n-BuLi) or LiTMP at low temperatures favors deprotonation at C2 (ortho to both N and OMe).

  • Thermodynamic Control (C4-Lithiation): The "halogen dance" or specific conditions using mixed metal bases (LiTMP/ZnCl2) can direct metallation to the C4 position, which is sterically less hindered and thermodynamically stabilized by the methoxy group's coordination.

Visualizing the Synthesis Decision Tree

SynthesisWorkflow Start Starting Material: 3-Methoxypyridine Decision Target Position? Start->Decision C2_Path C2-Functionalization (Kinetic Control) Decision->C2_Path Ortho to N & OMe C4_Path C4-Functionalization (Thermodynamic Control) Decision->C4_Path Para to N Reagent_C2 Reagent: LiTMP or n-BuLi Solvent: THF, -78°C Time: < 1h C2_Path->Reagent_C2 Reagent_C4 Reagent: LiTMP + ZnCl2 (1:3) Solvent: THF, RT Mechanism: Trans-metalation C4_Path->Reagent_C4 Product_C2 Product: 2-Substituted-3-methoxypyridine Reagent_C2->Product_C2 Product_C4 Product: 4-Substituted-3-methoxypyridine Reagent_C4->Product_C4

Caption: Decision tree for regioselective lithiation of 3-methoxypyridine, highlighting reagent choices for C2 vs C4 functionalization.

Part 4: Experimental Protocols

Protocol: Regioselective C4-Iodination of 3-Methoxypyridine

Rationale: Accessing the C4 position is challenging via standard electrophilic aromatic substitution. This protocol uses a mixed Lithium-Zinc base to achieve thermodynamic control.

Materials:

  • 3-Methoxypyridine (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.5 equiv)

  • ZnCl2[3]·TMEDA (0.5 equiv)

  • Iodine (I2) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • Base Preparation: In a flame-dried flask under Argon, prepare LiTMP in situ by adding n-BuLi (1.5 equiv) to TMP (1.5 equiv) in THF at -78°C. Stir for 15 min.

  • Trans-metalation: Add a solution of ZnCl2·TMEDA (0.5 equiv) in THF to the LiTMP solution. Warm to 0°C and stir for 20 min to form the mixed Li/Zn base.

  • Metallation: Add 3-methoxypyridine (1.0 equiv) dropwise at 0°C. Stir the mixture at room temperature (25°C) for 2 hours.

    • Note: Room temperature is crucial for thermodynamic equilibration to the C4-metallated species.

  • Quench: Cool the mixture to 0°C and add a solution of Iodine (1.2 equiv) in THF.

  • Workup: Quench with sat. aq. Na2S2O3 and extract with EtOAc. Dry over MgSO4 and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield 4-iodo-3-methoxypyridine .

Validation:

  • 1H NMR: Look for two doublets in the aromatic region (C2-H and C6-H) and a singlet (if C5 is substituted) or specific coupling patterns distinct from C2-substitution. C4-substitution preserves the C2-H signal (usually ~8.2-8.4 ppm).

Part 5: Metabolic Toxicity Pathway

The following diagram illustrates the potential metabolic activation of 3-methoxy-2-aminopyridine derivatives, a known safety risk.

MetabolicPathway Substrate 3-Methoxy-2-aminopyridine (Drug Candidate) CYP CYP450 (Oxidation/Demethylation) Substrate->CYP Metabolism Intermediate Quinone-Imine (Reactive Electrophile) CYP->Intermediate -CH3 Adduct Protein/DNA Adduct (Toxicity/Mutagenicity) Intermediate->Adduct Covalent Binding

Caption: Metabolic activation pathway of 3-methoxy-2-aminopyridine leading to reactive quinone-imines.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: PubMed Central (PMC), 2023. URL:[Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Source: Bioorganic & Medicinal Chemistry Letters, 2012.[4] URL:[Link]

  • Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. Source: Cell Chemical Biology, 2016. URL:[Link]

  • Deprotometalation of Substituted Pyridines and Regioselective C–H Acidity Relationships. Source: ResearchGate / Journal of Organic Chemistry. URL:[Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors. Source: Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of 8-Methoxy-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and anti-ulcer properties.[3][4][5] Several commercially successful drugs, such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic), feature this versatile chemical framework, underscoring its therapeutic relevance.[4] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine system allow for fine-tuning of its physicochemical and pharmacological properties through substitution, making it a highly attractive target for drug discovery and development programs.

This guide focuses on the synthesis of imidazo[1,2-a]pyridines using a specific and valuable starting material: 3-Methoxy-pyridin-2-ylamine hydrochloride. The methoxy group at the 3-position of the pyridine ring translates to an 8-methoxy substituent on the resulting imidazo[1,2-a]pyridine scaffold. This particular substitution pattern is of significant interest as the 8-position offers a strategic vector for further functionalization, potentially influencing the biological activity and pharmacokinetic profile of the final compounds. The use of the hydrochloride salt of the starting amine is a practical consideration, enhancing its stability and ease of handling in a laboratory setting.

This document provides a detailed exploration of two robust and widely applicable synthetic methodologies for the preparation of 8-methoxy-imidazo[1,2-a]pyridines from 3-methoxy-pyridin-2-ylamine hydrochloride:

  • One-Pot Two-Step Synthesis via Reaction with α-Haloketones: A classic and straightforward approach involving an initial SN2 reaction followed by intramolecular cyclization.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A highly efficient one-pot, three-component strategy that allows for rapid diversification of the imidazo[1,2-a]pyridine core.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes discussed in this guide, starting from 3-Methoxy-pyridin-2-ylamine hydrochloride.

Synthetic_Pathways Start 3-Methoxy-pyridin-2-ylamine Hydrochloride Amine 3-Methoxy-pyridin-2-ylamine (Free Base) Start->Amine Base Method1 One-Pot Two-Step Synthesis (Tschitschibabin type) Amine->Method1 Method2 Groebke-Blackburn-Bienaymé (GBB) Reaction Amine->Method2 Product1 8-Methoxy-imidazo[1,2-a]pyridine (2-substituted) Product2 8-Methoxy-imidazo[1,2-a]pyridine (2,3-disubstituted) Reagent1 α-Haloketone Reagent1->Method1 Reagent2 Aldehyde + Isocyanide Reagent2->Method2 Method1->Product1 Method2->Product2 Base Base (e.g., NaHCO₃, Et₃N) Base->Start Catalyst Lewis or Brønsted Acid (e.g., Sc(OTf)₃, TsOH) Catalyst->Method2

Caption: Synthetic routes to 8-methoxy-imidazo[1,2-a]pyridines.

Methodology 1: One-Pot Two-Step Synthesis via α-Haloketones

This classical method, a variation of the Tschitschibabin reaction, is a reliable and straightforward approach for the synthesis of 2-substituted 8-methoxy-imidazo[1,2-a]pyridines.[3] The reaction proceeds in two sequential steps within a single pot: an initial nucleophilic substitution followed by an intramolecular cyclization.

Mechanism and Rationale

The reaction is initiated by the neutralization of the 3-methoxy-pyridin-2-ylamine hydrochloride to its free base form. The more nucleophilic ring nitrogen of the 2-aminopyridine then attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide and forming an N-phenacylpyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a base in the initial step is crucial to liberate the free amine, and it also serves to neutralize the hydrogen halide formed during the cyclization.

Detailed Experimental Protocol

Materials:

  • 3-Methoxy-pyridin-2-ylamine hydrochloride

  • Substituted α-bromoacetophenone (or other α-haloketone)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxy-pyridin-2-ylamine hydrochloride (1.0 eq.) in ethanol (0.2 M), add sodium bicarbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the free amine.

  • Add the desired α-bromoacetophenone (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-methoxy-2-aryl-imidazo[1,2-a]pyridine.

Methodology 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful, one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][6][7] This methodology offers high atom economy and allows for the rapid generation of a library of compounds with diverse substitution patterns at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Mechanism and Rationale

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The reaction is initiated by the condensation of 3-methoxy-pyridin-2-ylamine with an aldehyde to form a Schiff base (imine). The acid catalyst activates the imine towards nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This is followed by an intramolecular 5-endo-dig cyclization, where the endocyclic pyridine nitrogen attacks the nitrilium ion. A final proton transfer and tautomerization yields the 3-amino-imidazo[1,2-a]pyridine product. The choice of catalyst and solvent can significantly influence the reaction efficiency and yield.

Detailed Experimental Protocol

Materials:

  • 3-Methoxy-pyridin-2-ylamine hydrochloride

  • An appropriate aldehyde

  • An appropriate isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (TsOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et₃N) (if starting from the hydrochloride salt)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 3-methoxy-pyridin-2-ylamine hydrochloride (1.0 eq.) in methanol (0.3 M) and add triethylamine (1.1 eq.) to liberate the free amine. Stir for 10 minutes.

  • Add the aldehyde (1.0 eq.) and the isocyanide (1.0 eq.) to the mixture.

  • Add the catalyst, for example, scandium(III) triflate (5-10 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-65 °C. The reaction progress should be monitored by TLC. Reaction times can vary from 6 to 24 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2,3-disubstituted-8-methoxy-imidazo[1,2-a]pyridine.

Workflow for Method Selection

The choice between the two synthetic strategies depends on the desired substitution pattern of the final product and the availability of starting materials.

Method_Selection_Workflow Start Desired 8-Methoxy-Imidazo[1,2-a]pyridine Decision1 Substitution at C3 required? Start->Decision1 Path1 One-Pot Two-Step Synthesis (with α-Haloketone) Decision1->Path1 No Path2 Groebke-Blackburn-Bienaymé (GBB) Reaction Decision1->Path2 Yes (amino or substituted amino) End1 2-Substituted Product Path1->End1 End2 2,3-Disubstituted Product Path2->End2

Sources

Using 3-Methoxy-pyridin-2-ylamine HCl as a building block in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Methoxy-pyridin-2-ylamine HCl in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The deregulation of protein kinase activity is a foundational element in the proliferation and survival of cancer cells.[1] This has positioned small-molecule kinase inhibitors as a cornerstone of modern oncology, with numerous approved drugs targeting the highly conserved ATP-binding site of these enzymes.[1][2] Within the vast chemical space explored for kinase inhibitor design, certain scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions with the kinase hinge region. The 2-aminopyridine motif is a preeminent example of such a scaffold, prized for its capacity to act as a hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP.[3][4]

This guide focuses on a particularly valuable building block: 3-Methoxy-pyridin-2-ylamine Hydrochloride . The strategic placement of the methoxy group at the 3-position offers several advantages. It can influence the electronic properties of the pyridine ring, modulate the basicity of the 2-amino group, and provide a steric and electronic handle to achieve selectivity for specific kinases.[5] Furthermore, this substitution can help orient the molecule within the ATP binding pocket to optimize interactions and improve potency.[6][7]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why," grounding synthetic protocols in mechanistic understanding and offering insights into the structure-activity relationships (SAR) that make 3-Methoxy-pyridin-2-ylamine a powerful tool in the rational design of next-generation kinase inhibitors.

Physicochemical Properties and Safe Handling

Before its use in any synthetic protocol, a thorough understanding of the physical properties and safety requirements for 3-Methoxy-pyridin-2-ylamine HCl is essential.

PropertyValueSource
Chemical Formula C₆H₉ClN₂OPubChem
Molecular Weight 160.61 g/mol PubChem
CAS Number 10201-71-5 (free base)[8]
Appearance White to off-white solid[9]
Melting Point 96 - 99 °C (free base)
Solubility Soluble in water, methanol.General Knowledge
pKa Data not widely available, but the pyridine nitrogen is basic.[10]
Safety & Handling Protocol

3-Methoxy-pyridin-2-ylamine and its hydrochloride salt are classified as hazardous substances and must be handled with appropriate care.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11][12] All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Inhalation/Contact: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8] In case of inhalation, move the individual to fresh air.[12] For skin or eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes.[11] Seek immediate medical attention in all cases of exposure.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] The material is hygroscopic and should be protected from moisture. Store locked up, accessible only to qualified personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Methodologies and Protocols

3-Methoxy-pyridin-2-ylamine HCl is a versatile building block, primarily utilized through reactions involving its nucleophilic 2-amino group. The two most critical transformations for kinase inhibitor synthesis are amide bond formation and palladium-catalyzed cross-coupling reactions.

Protocol 1: Amide Coupling

Amide bond formation is a fundamental reaction in drug discovery, allowing for the connection of the 2-aminopyridine core to a wide array of carboxylic acid-bearing fragments, which can probe other regions of the kinase active site.

Rationale: This reaction extends the scaffold towards the solvent-exposed region of the ATP pocket, enabling the introduction of functionalities that can improve potency, selectivity, and pharmacokinetic properties. The choice of coupling agent is critical; peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating nucleophilic attack by the weakly basic 2-amino group of the pyridine. A non-nucleophilic base, such as DIPEA, is required to neutralize the HCl salt and scavenge the acid produced during the reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of 0.1-0.2 M).

  • Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).[13] Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add 3-Methoxy-pyridin-2-ylamine HCl (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Progress should be monitored by TLC or LC-MS, typically for 4-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14][15] It enables the coupling of the 2-amino group with aryl or heteroaryl halides, providing access to a diverse range of diarylamine structures common in kinase inhibitors.

Rationale: This reaction is indispensable for creating inhibitors where the 2-aminopyridine core is linked to another aromatic system.[16] The choice of ligand is crucial for success. Sterically hindered biarylphosphine ligands (e.g., XantPhos, BINAP) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key reductive elimination step and prevent catalyst decomposition, especially with electron-rich or sterically hindered pyridines.[14][16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine in the catalytic cycle.[15]

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), the phosphine ligand (e.g., XantPhos, 4-10 mol %), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add the aryl or heteroaryl halide (1.0 equivalent) and 3-Methoxy-pyridin-2-ylamine HCl (1.2 equivalents).

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[16] Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the application of these protocols, the following diagrams outline the general synthetic workflow and the mechanism of action for the resulting inhibitors.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Scaffolds cluster_3 Downstream Synthesis A 3-Methoxy-pyridin-2-ylamine HCl D Amide Coupling (Protocol 1) A->D E Buchwald-Hartwig Amination (Protocol 2) A->E B Carboxylic Acid (R-COOH) B->D C Aryl Halide (Ar-X) C->E F Amide-Linked Intermediate D->F G Diaryl-Amine Intermediate E->G H Further Functionalization (e.g., Suzuki, S_NAr) F->H G->H I Final Kinase Inhibitor H->I

Caption: General workflow for kinase inhibitor synthesis.

Mechanism of Action and Targeted Kinases

Derivatives of 3-Methoxy-pyridin-2-ylamine exert their therapeutic effect by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways.

Binding to the Kinase Hinge Region

The 2-aminopyridine core is a bioisostere of adenine and acts as a "hinge-binder." The exocyclic amine (at the 2-position) and the endocyclic pyridine nitrogen form a pair of crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the natural substrate, ATP, from binding and effectively shutting down the kinase's catalytic activity. The 3-methoxy group can further enhance binding by forming additional interactions or by favorably positioning the rest of the molecule for optimal engagement with other parts of the active site.

G cluster_0 Kinase Active Site cluster_1 cluster_2 Downstream Signaling ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylation Blocked Inhibitor Inhibitor (3-Methoxy-pyridin- 2-ylamine Core) Inhibitor->Hinge H-Bonds ATP ATP ATP->Hinge Binding Blocked Phospho_Substrate Phosphorylated Substrate (Signal Propagation)

Caption: Simplified kinase inhibition mechanism.

Examples of Targeted Kinases

The versatility of the 3-Methoxy-pyridin-2-ylamine scaffold has enabled its use in developing inhibitors for a wide range of kinase targets implicated in disease.

  • Interleukin-2-inducible T-cell kinase (Itk): This kinase is involved in T-cell signaling, making it an attractive target for autoimmune and allergic diseases. The 3-aminopyrid-2-one motif, a close analog, was used to develop potent and selective Itk inhibitors.[6]

  • Mitotic Kinases (MPS1, Aurora): Screening of libraries based on related aminopyridinone fragments identified potent inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are key targets in cancer therapy due to their roles in cell division.[1]

  • Receptor Tyrosine Kinases (FLT3, c-Met, VEGFR): Many kinase inhibitors target receptor tyrosine kinases that drive tumor growth and angiogenesis.[13] Derivatives of the aminopyridine scaffold have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[2]

  • PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[18] Sulfonamide methoxypyridine derivatives have been designed as potent PI3K/mTOR dual inhibitors.[19]

Conclusion and Future Outlook

3-Methoxy-pyridin-2-ylamine HCl has proven to be a cornerstone building block in the field of kinase inhibitor synthesis. Its inherent ability to engage the kinase hinge region, combined with the synthetic tractability of its 2-amino group, provides a reliable and versatile starting point for medicinal chemists. The protocols detailed herein for amide coupling and Buchwald-Hartwig amination represent robust and scalable methods for elaborating this core into complex and potent inhibitors. As our understanding of kinase biology deepens, the rational design of new therapeutics will continue to rely on privileged scaffolds like this one, enabling the development of more selective and effective treatments for cancer and other debilitating diseases.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
  • SAFETY D
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.
  • PY-1976 - Safety D
  • SAFETY D
  • Safety D
  • Buchwald–Hartwig amin
  • Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives as Potent Kinase Inhibitors. Benchchem.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • 2-Amino-3-methoxypyridine. PubChem.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

Sources

Application Note: Advanced Cyclization Protocols for 2-Amino-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-3-methoxypyridine building block is a highly privileged precursor in modern medicinal chemistry, serving as the foundational scaffold for synthesizing 8-methoxyimidazo[1,2-


]pyridine derivatives. This bicyclic core is a critical pharmacophore found in potent Toll-like receptor 7 (TLR7) antagonists [1], Casein kinase 1 alpha (CK1α) molecular glue degraders[2], and novel phytotoxic agrochemicals [3].

This application note provides an authoritative guide on two distinct cyclization methodologies: the classical bimolecular Chichibabin cyclization and the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). By detailing the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to optimize the synthesis of highly functionalized imidazo[1,2-


]pyridines.

Mechanistic Rationale & Causality

The regioselective cyclization of 2-amino-3-methoxypyridine is governed by the electronic and steric influence of the 3-methoxy substituent.

  • Electronic Activation: The methoxy group exerts a strong

    
     (mesomeric) effect, which significantly increases the electron density at the endocyclic nitrogen (N1). Consequently, N1 is substantially more nucleophilic than the exocyclic 
    
    
    
    -amine [4].
  • Pathway A (Chichibabin Cyclization): When reacted with an

    
    -haloketone (e.g., ethyl bromopyruvate), the initial kinetic event is the 
    
    
    
    alkylation at the endocyclic N1, forming a highly polar pyridinium intermediate. To prevent the reaction from stalling at this intermediate state, a solvent switch to a protic medium (ethanol) and thermal energy are required to drive the subsequent intramolecular dehydration and ring closure via the exocyclic amine.
  • Pathway B (GBB-3CR): In the presence of an aldehyde and an isocyanide, the reaction proceeds via a different cascade. The exocyclic amine condenses with the aldehyde to form a Schiff base (imine). The endocyclic nitrogen then participates in a

    
     cycloaddition with the isocyanide. Microwave irradiation is utilized to overcome the steric hindrance imposed by the adjacent 3-methoxy group, rapidly driving the cycloaddition before competitive side reactions can occur [3].
    

Workflow Visualization

CyclizationWorkflow SM 2-Amino-3-methoxypyridine PathA Chichibabin Cyclization (Bimolecular) SM->PathA PathB GBB-3CR (Multicomponent) SM->PathB InterA N-Alkylated Pyridinium PathA->InterA Kinetic N-Alkylation InterB Schiff Base Imine PathB->InterB Condensation ReagentA α-Haloketone (e.g., Ethyl bromopyruvate) ReagentA->PathA ReagentB Aldehyde + Isocyanide + Catalyst (HPW) ReagentB->PathB ProdA 8-Methoxyimidazo[1,2-a]pyridine -2-carboxylate InterA->ProdA Dehydrative Cyclization ProdB 3-Amino-8-methoxyimidazo [1,2-a]pyridine InterB->ProdB [4+1] Cycloaddition

Mechanistic workflow for the divergent cyclization of 2-amino-3-methoxypyridine.

Experimental Methodologies

Protocol A: Bimolecular Chichibabin Cyclization

Target: Ethyl 8-methoxyimidazo[1,2-


]pyridine-2-carboxylate
Scientific Rationale:  This two-step, one-pot procedure separates the kinetic alkylation from the thermodynamic cyclization to prevent the formation of intractable polymeric tars.
  • Kinetic Alkylation: Dissolve 2-amino-3-methoxypyridine (10.0 mmol) in anhydrous THF (20.0 mL) under a nitrogen atmosphere. Add ethyl bromopyruvate (12.0 mmol) dropwise over 10 minutes at room temperature. Stir the mixture overnight (12 hours).

    • Self-Validation Checkpoint: A heavy, off-white precipitate (the intermediate pyridinium bromide) must form. Perform a TLC (Hexane/EtOAc 1:1) of the clear supernatant; the complete disappearance of the starting amine (

      
      ) validates that the alkylation is complete.
      
  • Solvent Switch & Dehydration: Add absolute ethanol (20.0 mL) directly to the reaction flask. Equip the flask with a reflux condenser and heat to 78 °C for 8 hours.

    • Causality: The addition of protic ethanol increases the dielectric constant and provides hydrogen-bonding stabilization, which is mandatory to facilitate the elimination of water during the final ring closure.

  • Workup & Isolation: Evaporate the solvents under reduced pressure. Dilute the resulting residue with cold THF (15 mL), filter the suspension, and wash the filter cake with additional cold THF to isolate the pure hydrobromide salt of the product.

Protocol B: Microwave-Assisted GBB-3CR

Target: 3-Amino-8-methoxyimidazo[1,2-


]pyridine derivatives
Scientific Rationale:  Utilizing phosphotungstic acid (HPW) as a green catalyst under microwave irradiation accelerates the cascade reaction, bypassing the steric hindrance of the 3-methoxy group that typically stalls conventional thermal heating [3].
  • Reaction Assembly: In a 2.0 mL microwave-safe vial, combine 2-amino-3-methoxypyridine (0.50 mmol), the desired aldehyde (0.50 mmol), an isocyanide (0.50 mmol), and phosphotungstic acid hydrate (HPW) (0.01 mmol, 2 mol %).

  • Solvent Addition: Add absolute ethanol (0.5 mL) and a magnetic stir bar. Seal the vial with a crimp cap.

  • Microwave Irradiation: Insert the vial into a dedicated microwave synthesizer. Heat at 120 °C for exactly 30 minutes with continuous stirring.

    • Self-Validation Checkpoint: Upon cooling to room temperature, analyze the mixture via TLC (EtOAc/Hexane 3:7). The isocyanide (often possessing a distinct odor and high

      
      ) must be completely consumed. If unreacted isocyanide remains, it indicates catalyst poisoning or moisture contamination in the aldehyde.
      
  • Purification: Pour the mixture into ice-cold water (5 mL) to precipitate the product. Collect the solid via vacuum filtration and recrystallize from hot ethanol.

Quantitative Data & Yield Analysis

To assist in route scouting and process chemistry scale-up, the quantitative parameters of both cyclization pathways are summarized below.

ParameterProtocol A (Chichibabin)Protocol B (GBB-3CR)
Reaction Type Bimolecular CondensationMulticomponent

Cycloaddition
Electrophile

-Haloketone
Aldehyde + Isocyanide
Catalyst None (Autocatalytic via HBr)Phosphotungstic acid (HPW, 2 mol%)
Solvent System THF (Step 1) / EtOH (Step 2)Ethanol (Green Solvent)
Temperature Profile 25 °C (12 h)

78 °C (8 h)
120 °C (Microwave heating)
Total Reaction Time 20 hours30 minutes
Typical Isolated Yield 75 - 85%80 - 92%
Structural Output 2-Substituted imidazo[1,2-

]pyridines
2,3-Disubstituted imidazo[1,2-

]pyridines

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry, ACS Publications.1

  • Development of Potent and Selective CK1α Molecular Glue Degraders. PMC.2

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, ACS Publications.3

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal (Referencing J. Org. Chem. 2013).4

Sources

Scalable Synthesis Routes for 3-Methoxy-pyridin-2-ylamine Hydrochloride Intermediates: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Methoxy-pyridin-2-ylamine (CAS: 10201-71-5 for the free base; CAS: 122433-41-4 for the hydrochloride salt) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery[1]. The ortho-arrangement of the primary amine and the methoxy ether makes it an ideal precursor for the construction of fused heterocyclic pharmacophores. Notably, it is a critical intermediate in the synthesis of imidazo[1,2-a]pyridines—which are being optimized as potent therapeutics for visceral leishmaniasis[2][3]—as well as in the development of substituted pyrido[3,4-b]indoles targeted for the regeneration of damaged cartilage in osteoarthritis[4]. It is also utilized in the synthesis of complex imidazo[1,2-a]pyrimidines and related kinase inhibitors[5].

As a Senior Application Scientist, I have structured this guide to provide researchers and process chemists with field-proven, scalable synthetic routes. The protocols emphasize mechanistic causality, safety, and self-validating analytical checkpoints to ensure high-fidelity reproducibility.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 3-methoxy-pyridin-2-ylamine hydrochloride relies on two primary retrosynthetic disconnections, each with distinct advantages depending on the target scale:

  • Route A (Nitro Reduction - Industrial Standard): The most scalable and atom-economical approach involves the catalytic hydrogenation of 2-nitro-3-methoxypyridine[6]. The causality behind using a Palladium on Carbon (Pd/C) catalyst in a mixed Ethyl Acetate (EtOAc) / Methanol (MeOH) solvent system is twofold: EtOAc provides excellent solvation for the nitroaromatic precursor, while MeOH acts as a protic donor that stabilizes the transition states and accelerates the reduction of the nitro group to the amine[6].

  • Route B (Chemoselective O-Alkylation - Lab Scale): An alternative approach utilizes 2-amino-3-hydroxypyridine. Historically, this transformation was achieved using ethereal diazomethane[7]. However, due to the explosive and carcinogenic hazards of diazomethane, modern lab-scale adaptations utilize methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base. The mechanistic challenge here is chemoselectivity: the reaction conditions must selectively deprotonate the hydroxyl group (pKa ~8.7) over the amino group to favor O-methylation over N-methylation.

Synthetic Workflows

SynthesisWorkflow SM1 2-Nitro-3-methoxypyridine (Starting Material A) Rxn1 Catalytic Hydrogenation [Pd/C, H2, EtOAc/MeOH] SM1->Rxn1 SM2 2-Amino-3-hydroxypyridine (Starting Material B) Rxn2 O-Methylation [MeI, K2CO3, DMF] SM2->Rxn2 Int 3-Methoxy-pyridin-2-ylamine (Free Base, CAS: 10201-71-5) Rxn1->Int >92% Yield High Scalability Rxn2->Int ~75% Yield Lab Scale Rxn3 Protonation [HCl in Dioxane] Int->Rxn3 Product 3-Methoxy-pyridin-2-ylamine HCl (Target, CAS: 122433-41-4) Rxn3->Product Crystallization

Figure 1: Scalable synthetic pathways for 3-Methoxy-pyridin-2-ylamine HCl.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic Hydrogenation of 2-Nitro-3-methoxypyridine (Industrial Scale)

This protocol is engineered for high-throughput scaling and inherently validates completion via hydrogen consumption metrics[6].

Reagents:

  • 2-Nitro-3-methoxypyridine (1.0 eq)

  • 10% Pd/C (0.05 eq by weight)

  • Ethyl Acetate (EtOAc) / Methanol (MeOH) (4:1 v/v)

  • HCl in 1,4-dioxane (4.0 M, 1.2 eq)

Step-by-Step Methodology:

  • Preparation: In a rigorously purged hydrogenation vessel, dissolve 2-nitro-3-methoxypyridine (e.g., 32 g, 208 mmol) in a solvent mixture of EtOAc (150 mL) and MeOH (35 mL)[6].

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g, 1.4 mmol) under a continuous stream of nitrogen[6]. Causality: Nitrogen blanketing is critical to prevent the spontaneous ignition of MeOH vapors catalyzed by dry Pd/C.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon or 1-2 atm pressure) at room temperature with vigorous stirring.

    • Self-Validating Checkpoint: Monitor the volumetric uptake of H

      
      . The reaction is complete when H
      
      
      
      consumption ceases (typically 4-6 hours). TLC (50% EtOAc/Hexanes) will validate this by showing the complete disappearance of the yellow nitro compound (R
      
      
      ~0.6) and the appearance of the highly polar, UV-active amine (R
      
      
      ~0.2).
  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess EtOAc (50 mL). Caution: Do not let the Pd/C filter cake dry out in the air.

  • Salt Formation: Cool the combined filtrate to 0 °C in an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (1.2 eq) dropwise. A white precipitate of 3-methoxy-pyridin-2-ylamine hydrochloride will form immediately.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40 °C to afford the target intermediate (Yield: >92%).

Protocol B: Chemoselective O-Methylation of 2-Amino-3-hydroxypyridine (Lab Scale)

This route is useful when the nitro-precursor is unavailable, utilizing chemoselective alkylation[7].

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 eq)
  • Methyl Iodide (MeI, 1.1 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-amino-3-hydroxypyridine in anhydrous DMF. Add finely powdered K

    
    CO
    
    
    
    . Stir at room temperature for 30 minutes.
    • Causality: K

      
      CO
      
      
      
      is a mild base, strong enough to deprotonate the phenolic-type OH but insufficient to deprotonate the exocyclic NH
      
      
      , establishing the chemoselective foundation for O-alkylation over N-alkylation.
  • Alkylation: Cool the mixture to 0 °C and add Methyl Iodide dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Quench & Extraction: Quench the reaction carefully with ice water. Extract the aqueous layer with Dichloromethane (DCM) three times.

    • Self-Validating Checkpoint: Analyze the crude organic layer via LC-MS. The primary mass should be m/z 125 [M+H]

      
      . The presence of m/z 139 or 153 indicates over-alkylation (N-methylation), signaling that the base was too strong or MeI was added too rapidly.
      
  • Purification & Salt Formation: Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF, dry over Na

    
    SO
    
    
    
    , and concentrate. Convert the purified free base to the HCl salt using the dioxane/HCl procedure described in Protocol A.

Quantitative Data & Route Optimization

The selection of a synthetic route must balance yield, scalability, and environmental impact (E-factor). The table below summarizes the comparative metrics of both pathways.

Optimization MetricRoute A: Catalytic HydrogenationRoute B: O-Methylation
Starting Material 2-Nitro-3-methoxypyridine2-Amino-3-hydroxypyridine
Overall Yield >92% 70–80%
Scalability Excellent (Kilogram scale) Moderate (Lab scale, <100g)
Chemoselectivity Inherent (Nitro reduction only)Requires strict temperature/base control
E-Factor / Greenness Low (Water is the only byproduct)High (Salts and alkylating waste)
Safety Profile Requires H

handling / Pd/C fire risk
Highly toxic/carcinogenic alkylating agents

References

  • Reaction of arylglyoxals with 2-amino heterocycles. American Chemical Society (J. Org. Chem).7

  • Substituted pyrido[3,4-b]indoles for the treatment of cartilage disorders (WO2018083157A1). Google Patents.4

  • Application No. AU 2009227013 B2. Australian Patent Office / Googleapis.6

  • CAS No : 10201-71-5 | Chemical Name : 3-methoxypyridin-2-amine. Pharmaffiliates.1

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases.2

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Usiena Air.3

  • Substituted imidazo[1,2-a]pyrimidines and —pyridines (US8975265B2). Google Patents.5

Sources

Application Note: Advanced Amide Coupling Protocols for 3-Methoxy-pyridin-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Overcoming electronic deactivation and steric hindrance in 2-aminopyridine couplings.

Mechanistic Rationale & The "Poor Nucleophile" Problem

Amide bond formation is a cornerstone of drug discovery, yet coupling carboxylic acids with 2-aminopyridines remains notoriously challenging [2]. When working specifically with 3-Methoxy-pyridin-2-ylamine hydrochloride (also known as 2-amino-3-methoxypyridine HCl), scientists face a trifecta of chemical hurdles:

  • Electronic Deactivation: The lone pair of electrons on the exocyclic amine is highly delocalized into the electron-deficient pyridine ring through resonance. This significantly reduces the nucleophilicity of the amine compared to aliphatic counterparts.

  • Steric Hindrance: While the 3-methoxy group provides a slight mesomeric electron donation (+M effect) that theoretically improves reactivity, its ortho-position relative to the amine introduces substantial steric bulk. This bulk severely restricts the trajectory of nucleophilic attack on the activated carbonyl.

  • Salt Neutralization: The reagent is supplied as a hydrochloride salt. Failure to completely liberate the free base prior to the coupling event will result in stalled reactions and unreacted starting materials.

To overcome these barriers, the coupling system must utilize highly electrophilic active esters (e.g., HOAt-esters derived from HATU) and thermal energy to drive the reaction over its high activation barrier [3]. Alternatively, for highly recalcitrant aliphatic acids, the in situ generation of acyl fluorides has proven effective for electron-deficient amines by minimizing transition-state steric clashes [1].

MechanisticPathway Acid Carboxylic Acid ActiveEster HOAt Active Ester (Highly Electrophilic) Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Reagent Product 2-Amidopyridine Product ActiveEster->Product Nucleophilic Attack AmineSalt 3-Methoxy-pyridin-2-ylamine HCl FreeAmine Free Base Amine (Sterically Hindered) AmineSalt->FreeAmine DIPEA (Neutralization) FreeAmine->Product Addition

Mechanistic pathway of HATU-mediated amide coupling with 3-Methoxy-pyridin-2-ylamine.

Reagent Selection Matrix

The choice of coupling reagent directly dictates the success of the reaction. Standard reagents like EDC/HOBt often fail or require days to reach moderate yields with 3-methoxy-pyridin-2-ylamine. The table below summarizes the quantitative expectations for advanced activation strategies.

Coupling StrategyActivation IntermediateOptimal Temp (°C)Typical YieldByproduct ProfileCausality / Best Use Case
HATU / DIPEA HOAt Active Ester40 - 5065 - 85%TetramethylureaGold Standard. The nitrogen in the HOAt ring provides neighboring-group participation, accelerating the attack of the poor nucleophile [3].
Acyl Fluoride Acyl Fluoride (-COF)60 - 8075 - 90%Fluoride saltsFor Recalcitrant Acids. Fluorine's small atomic radius minimizes steric hindrance during the transition state [1].
T3P / Pyridine Mixed Anhydride80 - 10050 - 70%Water-soluble phosphatesProcess Scale-up. Excellent safety profile and easy aqueous workup, though requires higher thermal energy.

Validated Experimental Workflow: HATU-Mediated Coupling

This protocol is engineered as a self-validating system. By separating the amine free-basing step from the acid activation step, we eliminate the risk of HATU reacting directly with the amine to form a dead-end guanidinium byproduct.

Materials Required
  • Amine: 3-Methoxy-pyridin-2-ylamine hydrochloride (1.0 equiv.)

  • Acid: Target Carboxylic Acid (1.1 equiv.)

  • Coupling Reagent: HATU (1.2 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv. total)

  • Solvent: Anhydrous DMF or DMAc (0.1 M to 0.2 M concentration)

Step-by-Step Methodology

Step 1: Amine Free-Basing (Crucial First Step)

  • Suspend 3-Methoxy-pyridin-2-ylamine hydrochloride (1.0 equiv.) in anhydrous DMF (half of the total reaction volume).

  • Add DIPEA (2.0 equiv.).

  • Causality: The hydrochloride salt must be fully neutralized. We use 2.0 equivalents here to ensure the equilibrium is entirely shifted to the free base, exposing the weakly nucleophilic lone pair. Stir this solution for 15 minutes at room temperature.

Step 2: Carboxylic Acid Pre-Activation

  • In a separate, dry flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv.) in the remaining anhydrous DMF.

  • Add DIPEA (1.5 equiv.), followed by HATU (1.2 equiv.).

  • Causality: Pre-activation is mandatory. Allowing the acid and HATU to react for 15–20 minutes generates the highly electrophilic HOAt-active ester. If the amine were present during this phase, the sterically hindered amine might act as a base rather than a nucleophile, leading to reagent degradation.

Step 3: Coupling and Thermal Acceleration

  • Transfer the free-based amine solution (from Step 1) dropwise into the activated acid solution (from Step 2).

  • Heat the reaction mixture to 45°C – 50°C.

  • Causality: Due to the ortho-methoxy group and the electron-withdrawing pyridine ring, room-temperature coupling will often stall at 30-40% conversion. Thermal energy is required to overcome the activation barrier of the sterically congested transition state.

Step 4: In-Process Control (IPC)

  • After 4 hours, sample the reaction for LC-MS analysis.

  • Self-Validation: You must observe the disappearance of the HOAt-ester mass and the emergence of the target 2-amidopyridine mass. If the HOAt-ester persists but the amine is consumed, check for dimerization or solvent side-reactions.

Step 5: Selective Aqueous Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove HOAt and unreacted acid.

  • Wash with 10% aqueous Citric Acid (1x).

  • Causality: Citric acid is a mild acid. It is strong enough to protonate and extract any unreacted 3-methoxy-pyridin-2-ylamine into the aqueous layer, but weak enough that it will not protonate the newly formed, highly deactivated 2-amidopyridine product.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 1. Amine Preparation Suspend HCl salt in DMF + 2.0 eq DIPEA Step3 3. Coupling Reaction Combine streams, heat to 45°C for 16h Step1->Step3 Step2 2. Acid Activation Mix R-COOH + 1.2 eq HATU + 1.5 eq DIPEA in DMF (Stir 15 min) Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract with EtOAc, wash with 10% Citric Acid Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate, Purify via Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-amidopyridines.

Troubleshooting & Edge Cases

  • Issue: Complete failure to couple (0% conversion).

    • Cause: Likely water contamination hydrolyzing the active ester, or failure to neutralize the HCl salt.

    • Solution: Ensure DMF is strictly anhydrous (stored over molecular sieves). Verify the pH of the reaction mixture is >8 (spotting on wet pH paper) to confirm the amine is free-based.

  • Issue: High levels of Guanidinium Byproduct.

    • Cause: The amine was added before the acid was fully activated by HATU.

    • Solution: Strictly adhere to the 15-minute pre-activation time in Step 2 before introducing the amine.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link] [1]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines PubMed Central (NIH)[Link] [2]

  • EP 3995495 A1 - SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS (Eisai R&D Management Co., Ltd.)

Troubleshooting & Optimization

Improving reaction yields when using 3-Methoxy-pyridin-2-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-OMe-Py-NH2-Yield-Opt Status: Active Agent: Senior Application Scientist[1][2]

Executive Summary

3-Methoxy-pyridin-2-ylamine (and its hydrochloride salt) is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K, bRAF).[1][2] However, it presents a "Perfect Storm" of low reactivity :

  • Steric Hindrance: The 3-methoxy group (ortho to the amine) physically blocks the nucleophilic attack trajectory.[1]

  • Electronic Deactivation: While the methoxy group is electron-donating to the ring, the specific position and the pyridine nitrogen's electron-withdrawing nature create a complex electronic environment that often requires high-energy activation.[1]

  • Salt Interference: The HCl form is non-nucleophilic and must be effectively neutralized without poisoning sensitive catalysts.[1][2]

This guide addresses these specific failure modes with field-proven protocols.

Module A: The Salt Factor (Solubility & Free-Basing)[1]

User Question: I am using the HCl salt directly in my reaction with 3 equivalents of DIPEA, but my conversion is stuck at <20%. Why?

Technical Diagnosis: The hydrochloride salt of 2-aminopyridines is significantly acidic.[1][2] While DIPEA (Diisopropylethylamine) theoretically neutralizes the HCl, the resulting DIPEA·HCl salt often precipitates or forms a "ionic cloud" around the amine in non-polar solvents (DCM, Toluene), reducing the effective concentration of the free nucleophile. Furthermore, the 3-methoxy group creates a "pocket" that can trap the proton, making in-situ neutralization slower than expected.

Corrective Protocol: Ex-Situ Free-Basing (Recommended) For yields >80%, we recommend converting to the free base before the main reaction.

FreeBasing Start Start: 3-OMe-Py-NH2 HCl Step1 Dissolve in minimal water Start->Step1 Step2 Add sat. NaHCO3 or 1M NaOH (pH > 10) Step1->Step2 Basify Step3 Extract w/ EtOAc or DCM (x3) Step2->Step3 Partition Step4 Dry organic layer (Na2SO4) & Concentrate Step3->Step4 Isolate End Result: Reactive Free Base (Use immediately) Step4->End

Caption: Workflow for isolating the reactive free base to avoid salt interference in sensitive couplings.

Module B: Amide Coupling (Overcoming Sterics)

User Question: Standard EDC/HOBt or HATU coupling is failing. I see the activated acid ester forming, but it doesn't react with the amine.

Technical Diagnosis: The 3-methoxy group creates significant steric bulk.[1][2] Standard activated esters (OBt/OAt) are often too bulky to effectively approach the amine, or the reaction rate is so slow that the activated ester hydrolyzes or rearranges before the amine attacks.

Solution: High-Energy Coupling Agents (T3P) Propanephosphonic acid anhydride (T3P) is the gold standard for sterically hindered anilines and aminopyridines.[1][2] It creates a highly reactive mixed anhydride intermediate that is less sterically demanding than HATU/HBTU intermediates.[1][2]

Comparative Data: Coupling Reagent Performance

ReagentYield (24h)Epimerization RiskNotes
EDC / HOBt < 15%LowFails due to steric bulk of OBt ester.[1][2]
HATU / DIPEA 40-60%MediumBetter, but "guanidinylation" of the amine is a side reaction.
POCl₃ / Pyridine 50-70%HighHarsh conditions; often degrades the methoxy group.[1][2]
T3P (50% in EtOAc) 85-95% Very Low Recommended. Drives reaction to completion; easy workup.[1][2]

Optimized Protocol (T3P Method):

  • Dissolve: Carboxylic Acid (1.0 equiv) and Free Base 3-OMe-Py-NH2 (1.1 equiv) in EtOAc or DMF (concentration 0.1 M).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1][2] Note: Pyridine often works better with T3P.[1][2]

  • Cool: Cool to 0°C.

  • Activate: Add T3P (50% w/w solution, 1.5 - 2.0 equiv) dropwise.

  • Heat: Allow to warm to RT. If no reaction after 2h, heat to 60°C.

  • Workup: Wash with water. T3P byproducts are water-soluble.[1][2][3]

Module C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

User Question: I am trying to couple this amine to an aryl bromide. The catalyst dies immediately.[2] Is the pyridine nitrogen poisoning the Pd?

Technical Diagnosis: Yes, the pyridine nitrogen is a good ligand for Palladium, especially with the electron-donating 3-OMe group making the ring nitrogen more basic. Additionally, the 3-OMe group hinders the reductive elimination step. Standard ligands (PPh3, dppf) bind too weakly to prevent the pyridine from displacing them.

Solution: Bulky, Electron-Rich Ligands (BrettPhos) You require a ligand that is bulky enough to enforce reductive elimination and electron-rich enough to bind Pd tighter than the pyridine substrate.[1]

Decision Tree for Catalyst Selection:

Buchwald Start Substrate: Aryl Halide + 3-OMe-Py-NH2 Q1 Is the Aryl Halide sterically hindered? Start->Q1 PathA Yes (Ortho-substituted) Q1->PathA PathB No (Para/Meta) Q1->PathB SolA Ligand: tBuXPhos or BrettPhos Pre-catalyst: Pd-G3/G4 Base: LHMDS PathA->SolA SolB Ligand: Xantphos or RuPhos Pre-catalyst: Pd(OAc)2 Base: Cs2CO3 PathB->SolB

Caption: Catalyst selection logic. BrettPhos is generally superior for primary aminopyridines.

Critical Insight on Base Selection (LHMDS): For 2-aminopyridines, LHMDS (Lithium bis(trimethylsilyl)amide) often outperforms Carbonate bases.[1][2]

  • Mechanism:[1][2][4][5][6][7] LHMDS can deprotonate the amine before it enters the catalytic cycle, or prevent the "poisoning" coordination of the pyridine nitrogen by complexing with Lithium.

Module D: Regioselectivity (Ring vs. Exocyclic N)

User Question: I am getting a byproduct where the alkyl group is attached to the Ring Nitrogen (Pyridinium salt) instead of the amine.

Technical Diagnosis: 2-Aminopyridines are ambident nucleophiles.[1][2]

  • Kinetic Control: The Ring Nitrogen is often the most basic site (especially with the 3-OMe donor).

  • Thermodynamic Control: The Exocyclic Amine forms the more stable amide/amine product.

Troubleshooting Guide:

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) if alkylating; they stabilize the charged transition state of the Ring-N attack. Use DCM or Toluene .[1][2]

  • Temperature: Higher temperatures favor the thermodynamic product (Exocyclic N).[1][2] If you run the reaction cold, you may trap the kinetic (Ring N) product.

  • Base: Use a bulky base (e.g., NaOtBu) that cannot easily fit near the Ring N (blocked by 3-OMe) but can deprotonate the exocyclic NH2.[2]

References
  • Dunetz, J. R., et al. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews.[1][2] (Detailed comparison of T3P vs HATU).

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][2] Angewandte Chemie International Edition.[1][2] (Guidance on BrettPhos for aminopyridines).

  • Bachem. Peptide Coupling Reagents Guide. (Technical data on T3P efficiency for hindered amines).

  • Li, H., et al. (2012).[2] Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity.[1][2][6] Bioorganic & Medicinal Chemistry Letters.[1][2] (Context on the utility of this scaffold in bRAF inhibitors).

Sources

Technical Support Center: Handling & Purifying 3-Methoxy-pyridin-2-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling 3-Methoxy-pyridin-2-ylamine hydrochloride (CAS: 1951439-54-5) presents unique challenges due to its severe hygroscopicity. The protonated pyridine nitrogen and primary amine, paired with a chloride counterion, create a highly polar crystal lattice that thermodynamically favors hydrate formation. When exposed to ambient humidity, the salt rapidly absorbs moisture, leading to deliquescence (turning into a sticky syrup), inaccurate weighing, and accelerated degradation.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with self-validating, mechanistically grounded protocols to isolate, purify, and dry this problematic compound.

Diagnostic Matrix: Impurity Profiling & Resolution

Before applying a purification protocol, you must identify the specific impurity causing the physical degradation of your salt. Use the following matrix to guide your workflow.

Impurity ProfileAnalytical ValidationRemediation StrategyMechanistic Causality
Residual Moisture Karl Fischer (KF) TitrationAzeotropic DistillationToluene/water forms a minimum-boiling azeotrope, lowering the vaporization energy required to strip lattice water.
Inorganic Salts (e.g., NaCl)Residue on Ignition (Ash)Selective DissolutionThe organic amine HCl dissolves in polar protic solvents (IPA); the high lattice energy of NaCl prevents its dissolution.
Unreacted Free Base HPLC /

H-NMR
Anti-Solvent TriturationThe neutral free base partitions into moderate-polarity solvents (EtOAc); the ionic salt remains completely insoluble.
Process Visualization

G Start Crude 3-Methoxy-pyridin-2-ylamine HCl (Hygroscopic & Impure) Analyze Impurity Profiling (KF Titration, NMR, Ash Test) Start->Analyze Water High Moisture (>1%) Deliquescent Solid Analyze->Water Inorganic Inorganic Salts (e.g., NaCl, Excess HCl) Analyze->Inorganic Organic Organic Impurities (Unreacted Free Base) Analyze->Organic Azeotrope Azeotropic Distillation (Toluene, 84°C Azeotrope) Water->Azeotrope Filtration Selective Dissolution (Warm Isopropanol) & Filter Inorganic->Filtration Trituration Anti-Solvent Trituration (Ethyl Acetate / Ether Wash) Organic->Trituration Dry High-Vacuum Desiccation (over P2O5 / Argon) Azeotrope->Dry Filtration->Dry Trituration->Dry Final Pure, Free-Flowing Anhydrous Hydrochloride Salt Dry->Final

Workflow for removing hygroscopic and chemical impurities from 3-Methoxy-pyridin-2-ylamine HCl.

Targeted Troubleshooting Workflows
Q1: My salt has absorbed moisture and turned into a deliquescent syrup. How can I recover the dry powder without degrading the molecule?

Causality: Heating the wet salt directly under high vacuum can cause thermal degradation of the methoxy group or oxidation of the amine. Instead, azeotropic distillation leverages the minimum-boiling azeotrope of water and toluene. As noted in[1], this binary mixture boils at 84 °C at 1 atm (and significantly lower under reduced pressure), allowing you to strip water gently and efficiently without exposing the molecule to harsh thermal stress[2].

Self-Validating Protocol:

  • Suspend: Add 10 volumes of anhydrous toluene to the deliquescent 3-Methoxy-pyridin-2-ylamine HCl in a round-bottom flask.

  • Distill: Attach the flask to a rotary evaporator. Apply reduced pressure (e.g., 50–100 mbar) and heat the water bath to 45 °C.

  • Azeotrope: Evaporate to near dryness. The trapped lattice water will co-distill with the toluene.

  • Repeat: Add another 5 volumes of anhydrous toluene and repeat the evaporation. Perform this 2–3 times until a crisp, free-flowing white powder forms on the flask walls.

  • System Validation: Perform a Karl Fischer (KF) titration on a 50 mg sample. The drying cycle is validated and complete only when the moisture content is < 0.5% w/w .

Q2: The synthesis left residual inorganic salts (like NaCl) in my product. How do I selectively remove them?

Causality: When generating the hydrochloride salt using aqueous HCl, inorganic salts like NaCl often precipitate alongside the product. According to [3], inorganic salts have negligible solubility in moderately polar, oxygen-containing organic solvents like isopropanol (IPA). Conversely, the organic framework of the amine hydrochloride allows it to dissolve readily in warm IPA.

Self-Validating Protocol:

  • Dissolve: Suspend the crude mixture in 10 volumes of anhydrous isopropanol (or absolute ethanol).

  • Heat: Warm the suspension to 50 °C with vigorous stirring for 15 minutes. The 3-Methoxy-pyridin-2-ylamine HCl will fully dissolve.

  • Filter: Quickly filter the warm mixture through a Celite pad on a fine glass frit to trap the insoluble NaCl.

  • Crystallize: Concentrate the filtrate under vacuum to 2 volumes, then cool to 0 °C to induce crystallization of the purified salt.

  • System Validation: Perform a Residue on Ignition (ROI) / Sulfated Ash test. The purification is validated when the inorganic ash content is < 0.1% .

Q3: HPLC shows contamination with the unreacted free base (2-amino-3-methoxypyridine). How do I purge this organic impurity?

Causality: The free base is uncharged and highly soluble in moderate-polarity solvents like ethyl acetate or diethyl ether. The hydrochloride salt, however, is fully ionized and completely insoluble in these anti-solvents. As discussed in [4], a simple trituration exploits this solubility differential to selectively wash away the organic impurity.

Self-Validating Protocol:

  • Triturate: Add 15 volumes of dry ethyl acetate to the solid salt.

  • Agitate: Stir vigorously at room temperature for 30 minutes to extract the free base into the liquid phase.

  • Isolate: Filter the suspension under a stream of dry inert gas (Argon or Nitrogen) to prevent ambient moisture from turning the newly exposed, highly reactive salt surfaces into a syrup.

  • Wash: Rinse the filter cake with 2 volumes of cold, anhydrous ethyl acetate.

  • System Validation: Analyze the isolated solid via HPLC or TLC (DCM:MeOH 9:1). The system is validated when the high-Rf free base peak/spot is completely undetectable.

Q4: How do I properly dry and store the purified salt to prevent re-absorption of moisture?

Causality: Static drying in ambient air is insufficient for pyridine-amine hydrochlorides. Dynamic desiccation under high vacuum with a chemical scavenger irreversibly drives the equilibrium toward the anhydrous state. [5] emphasizes the use of Phosphorus Pentoxide (


), which chemically reacts with liberated water vapor to form phosphoric acid, ensuring the local atmosphere remains at 0% humidity.

Self-Validating Protocol:

  • Transfer: Rapidly transfer the purified, solvent-wet salt into a pre-weighed amber glass vial.

  • Desiccate: Place the uncapped vial into a vacuum desiccator containing a fresh dish of

    
     or indicating Drierite.
    
  • Evacuate: Apply high vacuum (< 1 mbar) for 12–24 hours at room temperature.

  • Backfill: Purge the desiccator with dry Argon before opening to prevent an inrush of humid air[6].

  • System Validation: Weigh the vial to a constant mass. The desiccation is validated when two consecutive weighings (separated by 2 hours of vacuum) differ by < 0.1 mg . Cap tightly and seal with Parafilm for long-term storage at 2–8 °C.

References
  • Department of Chemistry, University of Rochester. "Workup: Drying Methods." Not Voodoo X. Available at:[Link]

  • ResearchGate Community. "Purification of organic hydrochloride salt?" ResearchGate Forums. Available at:[Link]

  • r/OrganicChemistry. "Azeotropic drying." Reddit. Available at:[Link]

Sources

Minimizing side reactions during the acylation of 3-Methoxy-pyridin-2-ylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Minimizing Side Reactions & Process Optimization Reference ID: 3-OMe-Py-Acyl-001

Executive Summary & Substrate Analysis

Welcome to the technical support hub for 3-Methoxy-pyridin-2-ylamine HCl . This substrate presents a unique "push-pull" challenge in acylation chemistry that distinguishes it from standard anilines or unsubstituted aminopyridines.

The Core Challenge: The "Ortho-Effect" Operating Window You are likely facing a trade-off between low conversion and bis-acylation .

  • Steric Hindrance: The methoxy group at the C3 position is ortho to the exocyclic amine (C2). This creates significant steric bulk, retarding the nucleophilic attack on the acylating agent.[1]

  • Electronic Deactivation: While the methoxy group is distinct, the pyridine ring itself is electron-deficient, making the exocyclic amine less nucleophilic than a standard aniline.[1]

  • The Trap: To overcome sterics, researchers often apply heat or excess reagent, which pushes the reaction past the mono-acylated product directly to the bis-acylated imide .

This guide provides a self-validating protocol to navigate this narrow window.

Critical Process Parameters (Troubleshooting & FAQs)

Issue 1: "I am observing a major impurity with M+ [Target + Acyl Group]."

Diagnosis: You have formed the imide (Bis-acylated product). Cause:

  • Excess Reagent: Using >1.1 equivalents of acid chloride/anhydride.

  • Base Strength: Strong bases (e.g., NaH, excess TEA) deprotonate the mono-amide, making it nucleophilic enough to react again.[1]

  • Temperature: Heating to overcome the C3-methoxy steric hindrance often activates the mono-amide for a second acylation.

The "Rescue" Protocol (Chemical Editing): Do not discard the batch. The imide bond (N-CO-N-CO-R) is significantly more labile (unstable) towards hydrolysis than the desired amide bond.

  • Fix: Treat the crude reaction mixture with mild aqueous base (e.g., saturated NaHCO₃ or 1M NaOH in MeOH) or reflux in ethanol for 30–60 minutes. This selectively cleaves the second acyl group, reverting the bis-product back to the desired mono-amide target [1].

Issue 2: "The reaction stalls at 60-70% conversion, even with excess reagent."

Diagnosis: Steric hindrance from the 3-OMe group is blocking the approach of the electrophile. Cause: The ortho-methoxy group creates a "picket fence" effect. Solution:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of your amine than the parent acid chloride is [2].

  • Solvent Switch: If using DCM, switch to Pyridine (as solvent and base) or THF .[1] Pyridine acts as an acyl transfer agent.

Issue 3: "How do I handle the HCl salt form?"

Diagnosis: Incomplete neutralization leading to stoichiometry errors. Technical Insight: The HCl salt consumes 1 equivalent of base before the reaction can even start.

  • Stoichiometry Rule: You need Total Base = 2.2 eq .

    • 1.0 eq to neutralize the starting material HCl salt.

    • 1.1 eq to scavenge the HCl generated during acylation.

  • Protocol: Pre-stir the amine HCl salt with the base for 15 minutes before adding the acylating agent to ensure the free base is available.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Note the "Rescue Pathway" (green arrow) which allows you to recover yield from the side product.

AcylationPathways Start 3-Methoxy-pyridin-2-ylamine (HCl Salt) FreeBase Free Amine (Nucleophile) Start->FreeBase + Base Base Base Neutralization (1.0 eq) RingIntermediate Ring N-Acylation (Transient Intermediate) FreeBase->RingIntermediate Kinetic Control (Fast) Target Mono-Amide (Target) (Desired Product) FreeBase->Target Direct Acylation (Slowed by 3-OMe sterics) AcylAgent Acylating Agent (R-COCl or Anhydride) RingIntermediate->Target Rearrangement (Thermodynamic) BisProduct Bis-Imide (Impurity) (Over-reaction) Target->BisProduct Excess Reagent / Heat (Avoid this) BisProduct->Target RESCUE PATHWAY: Mild Hydrolysis (NaOH/MeOH or EtOH Reflux)

Figure 1: Reaction pathway showing the kinetic competition between direct acylation, ring acylation, and bis-acylation.[1] Note the hydrolysis loop allows recovery of the target from the impurity.

Optimized Experimental Protocol (SOP)

This protocol is designed to be self-correcting . It assumes the formation of some bis-product and builds in a step to remove it.[2]

Reagents:

  • Substrate: 3-Methoxy-pyridin-2-ylamine HCl (1.0 eq)

  • Acylating Agent: Acid Chloride (1.1 eq) OR Anhydride (1.2 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq) OR Pyridine (Solvent volume)[1]

  • Catalyst: DMAP (0.1 eq) - Optional, use if reaction is sluggish.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Salt Neutralization: In a clean, dry flask under inert atmosphere (

    
    ), suspend the 3-Methoxy-pyridin-2-ylamine HCl  (1.0 eq) in DCM (10 volumes). Add TEA  (2.5 eq) dropwise.
    
    • Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. The solution should become clear or the suspension character should change as the free base is liberated.

  • Controlled Addition (0°C): Cool the mixture to 0°C (ice bath). Add the Acid Chloride (1.1 eq) dropwise over 20 minutes.

    • Why: Low temperature suppresses the kinetic energy required for the second acylation (bis-formation).

  • Reaction & Monitoring: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.

    • Target Mass: M+H

    • Impurity Mass: M+H + (Acyl Mass) - 1

  • The "Safety Net" Workup (Crucial Step): If LCMS shows >5% Bis-product (Imide):

    • Add methanol (5 volumes) and saturated aq. NaHCO₃ (5 volumes) directly to the reaction mixture.

    • Stir vigorously for 1–2 hours at RT (or warm to 40°C if stubborn).

    • Mechanism:[2][3][4][5][6] This selectively hydrolyzes the unstable imide bond back to the amide, while leaving the desired amide bond intact [3].[1]

  • Isolation: Dilute with DCM, wash with water, then brine. Dry over

    
    .[7][8] Concentrate to yield the crude product.
    

Reagent Selection Matrix

Use this table to select the right conditions based on your specific acyl group (R-group).

Acyl Group TypeRecommended ReagentBase SystemRisk LevelNotes
Simple Alkyl (Acetyl, Propionyl)Anhydride (

)
Pyridine (Solvent)LowAnhydrides are milder; bis-acylation is less likely.
Steric/Bulky (Pivaloyl, t-Bu)Acid ChlorideTEA / DCM + DMAPMediumRequires DMAP to overcome the combined sterics of 3-OMe and the t-Bu group.
Chiral/Sensitive (Amino Acids)Mixed Anhydride (IBCF)NMM / THFHighAvoid DMAP (risk of racemization).[1] Keep cold (-15°C).
Aromatic (Benzoyl)Benzoyl ChloridePyridineLowAromatic amides are stable; "Rescue" hydrolysis works very well here.

References

  • Selective Hydrolysis of Imides

    • Concept: N,N-Diacylamines (imides) are readily hydrolyzed to mono-acylamines (amides) under mild basic conditions due to the resonance destabilization of the nitrogen lone pair being shared between two carbonyls.
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience. (Section: Hydrolysis of Imides).

  • DMAP Catalysis Mechanism

    • Concept: DMAP attacks the acid chloride to form an N-acylpyridinium salt, which is a more reactive electrophile and less sterically sensitive than the free acid chloride, facilitating attack by the hindered 3-methoxy-2-aminopyridine.
    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1] Link[1]

  • Aminopyridine Acylation Specifics

    • Concept: 2-Aminopyridines can react at the ring nitrogen, but thermodynamic equilibr
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Ed. Oxford University Press. (Chapter 29: Nucleophilic substitution at the carbonyl group).

  • Bis-acylation Troubleshooting: Concept: Procedures for converting bis-acylated aminopyridines back to mono-acylated forms via ethanolic reflux or basic workup. Source:Journal of Organic Chemistry, "Selective Acylation of 2-Aminopyridines" (General Protocol synthesis derived from standard methodology in Org. Synth.).

Sources

Resolving baseline noise in HPLC analysis of methoxypyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues encountered during the HPLC analysis of methoxypyridine salts. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and extensive field experience.

Introduction: The Challenge of Methoxypyridine Salt Analysis

Methoxypyridine salts, being polar and basic in nature, often present unique challenges in reversed-phase HPLC. Their tendency to interact with residual silanols on the silica-based stationary phase can lead to poor peak shape (tailing) and, consequently, an unstable and noisy baseline. This guide provides a systematic approach to diagnose and resolve these issues, ensuring robust and reproducible analytical methods.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions related to baseline noise in the analysis of methoxypyridine salts.

Q1: What are the most common initial checks when I see a noisy baseline?

A1: Before delving into method-specific optimization, always start with a systematic check of your HPLC system. The most frequent culprits for baseline noise are universal to most HPLC analyses:

  • Mobile Phase Issues: Ensure your solvents are of HPLC grade and freshly prepared.[1][2] Water is a common source of contamination.[2] Always filter and degas your mobile phase to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[3][4][5][6][7][8][9][10] An in-line degasser is highly recommended, but if unavailable, helium sparging or sonication are effective alternatives.[11]

  • System Leaks: Visually inspect all fittings and connections for any signs of leakage, such as salt deposits or drips.[3][7][12][13] Even a small leak can introduce air and cause pressure instability, leading to a noisy baseline.[5][14]

  • Pump and Detector Health: An aging detector lamp can lead to decreased light intensity and increased noise.[7][9][15][16] Most data systems have a diagnostic tool to check the lamp's energy. A pulsating baseline that coincides with the pump strokes may indicate a faulty check valve or worn pump seals.[2][5]

Q2: My system seems fine, but I still have baseline noise. Could it be my column?

A2: Absolutely. The column is a primary suspect, especially with basic compounds like methoxypyridine salts.

  • Column Contamination: Contaminants from previous injections can slowly leach off the column, causing a drifting or noisy baseline.[2]

  • Column Degradation: The stationary phase can degrade over time, particularly if exposed to extreme pH or incompatible solvents. This "column bleed" contributes to baseline noise.[2]

  • Inappropriate Column Choice: Standard C18 columns can have exposed, acidic silanol groups that interact strongly with basic analytes, causing peak tailing that can manifest as baseline instability.

To diagnose a column issue, you can replace the column with a union and run the mobile phase. If the baseline becomes stable, the column is the source of the noise.[2]

Q3: How does the mobile phase pH affect the analysis of methoxypyridine salts and baseline noise?

A3: Mobile phase pH is a critical parameter for basic compounds. The pKa of the pyridine moiety is typically around 5-6.[17]

  • At neutral or high pH: The methoxypyridine salt will be in its neutral, less polar form. This can lead to strong interactions with the non-polar stationary phase, but also potential interactions with any free silanols, causing peak tailing.

  • At low pH (2.5-3.0): The pyridine nitrogen will be protonated, making the molecule more polar. This reduces retention on a reversed-phase column and, more importantly, minimizes interactions with acidic silanols by creating a charge-charge repulsion, leading to improved peak shape and a more stable baseline.[18]

Therefore, a mobile phase buffered at a low pH is often the key to a successful analysis of these compounds.

Part 2: Troubleshooting Guide: A Systematic Approach

When faced with baseline noise, a logical, step-by-step approach is the most efficient way to identify and resolve the problem.

Step 1: Initial System Health Check

This initial phase focuses on ruling out general hardware and solvent issues.

dot

Caption: Step 1: Initial HPLC System Health Check.

Symptom Potential Cause Recommended Action
Cyclic/Pulsating Noise Air in the pump, faulty check valve, or worn pump seals.[2][5]Purge the pump. If the problem persists, sonicate the check valves in isopropanol or replace them. Inspect and replace pump seals if necessary.[5][13]
Irregular, Spiky Noise Air bubbles in the system or detector cell.[3][9]Thoroughly degas the mobile phase.[7][8] Flush the detector cell with a strong solvent like methanol or isopropanol.[1] Consider adding a back-pressure regulator after the detector.[1]
High-Frequency Noise Detector lamp failing or dirty flow cell.[9][15]Check detector lamp energy and replace if low.[7][15] Clean the flow cell windows according to the manufacturer's instructions.[3]
Baseline Drift Mobile phase contamination, column temperature fluctuation, or column bleed.[4][8][9][10]Prepare fresh mobile phase.[1] Use a column oven to ensure stable temperature.[7][8][10] If drift persists, consider the column as the source.
Step 2: Method and Analyte-Specific Troubleshooting

If the system is functioning correctly, the issue likely lies with the interaction between your methoxypyridine salt and the chromatographic conditions.

dot

Caption: Step 2: Method Optimization for Methoxypyridine Salts.

Problem Probable Cause Solution & Explanation
Peak Tailing & Unstable Baseline Secondary Silanol Interactions: The basic pyridine nitrogen interacts with acidic silanol groups on the stationary phase.1. Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using a phosphate or formate buffer. This protonates the pyridine, minimizing silanol interactions and improving peak shape.[18] 2. Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of triethylamine (TEA) into the mobile phase. TEA is a stronger base that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[18]
Persistent Noise Despite pH Adjustment Unsuitable Column Chemistry: The column may have a high level of residual silanols or may not be stable at low pH.1. Use an End-Capped Column: Select a column that has been "end-capped," a process that deactivates most of the residual silanols. 2. Choose a High-Purity Silica Column: Modern columns made from high-purity (Type B) silica have fewer acidic silanol groups and are more robust.[18] 3. Consider Alternative Stationary Phases: For highly polar methoxypyridine salts, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and peak shape.[19][20]

Part 3: Experimental Protocols

Here are detailed protocols for key optimization experiments.

Protocol 1: Evaluating the Effect of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for achieving a stable baseline and symmetrical peak shape for a methoxypyridine salt.

Materials:

  • HPLC system with UV detector

  • C18 column (a standard, non-end-capped column can be used to emphasize the effect)

  • Methoxypyridine salt standard solution

  • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic

  • Mobile Phase B: Acetonitrile

  • Phosphoric acid for pH adjustment

Procedure:

  • Prepare three aqueous mobile phase components by adjusting the pH of the 0.1 M potassium phosphate solution to 7.0, 4.5, and 2.5 with phosphoric acid.

  • Prepare the final mobile phases by mixing each aqueous component with acetonitrile in a 70:30 (v/v) ratio.

  • Equilibrate the column with the pH 7.0 mobile phase for at least 30 minutes.

  • Inject the standard and record the chromatogram, paying close attention to the baseline noise and peak asymmetry.

  • Repeat steps 3 and 4 with the pH 4.5 and then the pH 2.5 mobile phases, ensuring the column is thoroughly equilibrated each time.

  • Analysis: Compare the chromatograms. A significant improvement in baseline stability and peak shape is expected as the pH is lowered.[18]

Protocol 2: Assessing the Impact of a Mobile Phase Additive (TEA)

Objective: To evaluate the effectiveness of triethylamine (TEA) in reducing peak tailing and baseline noise.

Materials:

  • HPLC system with UV detector

  • C18 column

  • Methoxypyridine salt standard solution

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water (at a suboptimal pH, e.g., 4.5, to see the effect)

  • Triethylamine (TEA)

Procedure:

  • Equilibrate the column with the initial mobile phase (70:30 Acetonitrile:Water at pH 4.5) for 30 minutes.

  • Inject the standard and record the chromatogram.

  • Prepare a new mobile phase containing 0.1% (v/v) TEA.

  • Equilibrate the column with the TEA-containing mobile phase for at least 30 minutes.

  • Inject the standard again and record the chromatogram.

  • Analysis: Compare the peak asymmetry and baseline noise of the chromatograms with and without TEA.[18] The addition of TEA should result in a sharper, more symmetrical peak and a quieter baseline.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Palashis, T. (2020, August 31). Common Causes of Baseline Noise. HPLC Repair Services. Retrieved from [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Al-Shehri, M. M., Salah, N., Al-Ghamdi, M. A., Al-Zahrani, A. A., & Al-Otaibi, T. M. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • American HPLC. (2025, December 10). HPLC Maintenance Guide: Checklist, Tips & Spare Parts. Retrieved from [Link]

  • Atole, D., & Deokate, U. (2020, August 10). INSIGHT INTO BASELINE TROUBLES AND PROBLEM RESOLUTIONS IN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • American HPLC. (2025, December 5). HPLC Maintenance Guide: Daily, Weekly, Monthly Tasks. Retrieved from [Link]

  • Waters Corporation. (2025, June 23). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Retrieved from [Link]

  • The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-Methoxy-pyridin-2-ylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-Methoxy-pyridin-2-ylamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the rationale behind peak assignments, the influence of the hydrochloride salt formation on chemical shifts, and a comparative analysis with its free base form.

The Structural Significance of 3-Methoxy-pyridin-2-ylamine

Substituted pyridines are a prevalent motif in a vast array of pharmaceuticals due to their ability to engage in various biological interactions. The specific arrangement of the amino and methoxy groups on the pyridine ring in 3-Methoxy-pyridin-2-ylamine, along with its formulation as a hydrochloride salt, dictates its physicochemical properties, such as solubility and stability, which are critical for its potential as a drug candidate. Accurate NMR spectral interpretation is the first step in verifying the successful synthesis of this target molecule and ensuring its purity.

Interpreting the 1H NMR Spectrum: A Comparative Approach

Analysis of the Free Base: 2-Amino-3-methoxypyridine

The 1H NMR spectrum of the free base in CDCl3 exhibits distinct signals for the three aromatic protons and the methoxy group. The amino protons typically appear as a broad singlet.

  • Aromatic Region: The pyridine ring protons will appear as a complex set of multiplets due to their spin-spin coupling.

  • Methoxy Group (-OCH3): This will be a sharp singlet, typically found in the upfield region of the aromatic spectrum.

  • Amino Group (-NH2): The protons of the primary amine will likely be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on a reported synthesis, the 1H NMR data for 2-amino-3-methoxypyridine is as follows:

Proton AssignmentMultiplicityChemical Shift (δ) in ppm
H-4multiplet7.31
H-5multiplet6.01-6.09
H-6multiplet6.01-6.09
-OCH3singlet3.82
-NH2broad singlet4.51

Table 1: 1H NMR Peak Assignments for 2-Amino-3-methoxypyridine in CDCl3.[1]

The upfield chemical shifts for H-5 and H-6 are attributed to the electron-donating effects of both the amino and methoxy groups.

The Impact of Hydrochloride Salt Formation

The formation of the hydrochloride salt involves the protonation of the basic pyridine nitrogen atom. This introduces a positive charge into the aromatic ring, leading to a significant deshielding of the ring protons.[2][3] Consequently, all proton signals associated with the pyridine ring are expected to shift downfield in the 1H NMR spectrum of 3-Methoxy-pyridin-2-ylamine HCl compared to its free base.[2][4] The magnitude of this downfield shift is most pronounced for the protons closest to the nitrogen atom (α-protons).[3]

Predicted 1H NMR Spectrum for 3-Methoxy-pyridin-2-ylamine HCl

Based on the principles outlined above, we can predict the 1H NMR spectrum of the hydrochloride salt. The exact chemical shifts can vary depending on the solvent and concentration, but the relative positions and multiplicities of the signals can be reliably forecasted.

Proton AssignmentPredicted MultiplicityPredicted Chemical Shift (δ) in ppmRationale for Shift
H-6Doublet of doublets~8.0-8.2Significant downfield shift due to proximity to the protonated nitrogen.
H-4Doublet of doublets~7.8-8.0Downfield shift due to overall deshielding of the ring.
H-5Doublet of doublets~7.0-7.2Downfield shift, but to a lesser extent than H-4 and H-6.
-OCH3Singlet~3.9-4.1Minor downfield shift due to inductive effects.
-NH2Broad SingletVariableChemical shift is highly dependent on solvent and concentration.
N-H+Broad SingletVariableThe proton on the pyridinium nitrogen may be observable as a broad signal.

Table 2: Predicted 1H NMR Peak Assignments for 3-Methoxy-pyridin-2-ylamine HCl.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of 3-Methoxy-pyridin-2-ylamine HCl and its predicted 1H NMR signals.

Structure-Spectrum Correlation for 3-Methoxy-pyridin-2-ylamine HCl cluster_mol 3-Methoxy-pyridin-2-ylamine HCl cluster_peaks Predicted 1H NMR Signals mol H6 H-6 (~8.0-8.2 ppm) H6->mol α to N H4 H-4 (~7.8-8.0 ppm) H4->mol γ to N H5 H-5 (~7.0-7.2 ppm) H5->mol β to N OCH3 -OCH3 (~3.9-4.1 ppm) OCH3->mol Methoxy

Caption: Correlation of protons in 3-Methoxy-pyridin-2-ylamine HCl to their predicted 1H NMR chemical shift regions.

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire a 1H NMR spectrum of 3-Methoxy-pyridin-2-ylamine HCl, the following protocol outlines a standardized approach.

Objective: To obtain a high-resolution 1H NMR spectrum for structural confirmation.

Materials:

  • 3-Methoxy-pyridin-2-ylamine HCl sample

  • Deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4)

  • NMR tube (5 mm)

  • Internal standard (optional, e.g., TMS)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-Methoxy-pyridin-2-ylamine HCl sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. DMSO-d6 is often a good choice for hydrochloride salts due to its high polarity.

    • If an internal standard is used, add a small, accurately measured amount.

    • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a standard pulse-acquire sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for sufficient relaxation of the protons between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants to aid in the assignment of the signals.

Workflow for Spectral Interpretation

The following diagram outlines the logical workflow for interpreting the 1H NMR spectrum of a novel substituted pyridine HCl salt.

A Acquire 1H NMR Spectrum B Reference Spectrum (Solvent/TMS) A->B C Identify Signal Regions (Aromatic, Aliphatic) B->C D Integrate Peaks C->D E Analyze Multiplicities (Singlet, Doublet, etc.) C->E G Propose Peak Assignments (Based on Structure) D->G F Measure Coupling Constants (J-values) E->F F->G H Compare with Free Base Data (If available) G->H I Confirm Structure H->I

Sources

Advanced Characterization Guide: 2-Amino-3-methoxypyridine Hydrochloride via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for pharmaceutical researchers and analytical scientists requiring rigorous structural verification of 2-Amino-3-methoxypyridine hydrochloride . It synthesizes spectroscopic principles with specific functional group analysis to distinguish this salt form from its free base and related analogs.

Executive Summary & Strategic Importance

In drug development, 2-Amino-3-methoxypyridine hydrochloride serves as a critical heterocyclic scaffold. The primary analytical challenge is not just identification, but form verification —distinguishing the hydrochloride salt from the free base (2-Amino-3-methoxypyridine) or inorganic impurities.

This guide moves beyond basic peak listing. It focuses on the spectroscopic consequences of protonation at the pyridine nitrogen (N1), which is the thermodynamically favored site for 2-aminopyridines. Understanding this mechanism is the key to interpreting the IR spectrum correctly.

Core Differentiator
  • Free Base: Characterized by sharp, distinct primary amine (

    
    ) stretching bands 
    
    
    
    .
  • HCl Salt: Characterized by a broad, complex absorption envelope (

    
    ) due to the 
    
    
    
    stretching of the pyridinium ion, often obscuring
    
    
    stretches.

Experimental Methodology: Sample Preparation

For pyridine salts, the choice of sampling technique significantly impacts spectral quality.

Protocol A: KBr Pellet (Gold Standard for Salts)

Recommended for resolving complex H-bonding networks and broad ammonium/pyridinium bands.

  • Ratio: Mix 1–2 mg of analyte with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Inadequate grinding causes the Christiansen effect (distorted baselines).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to remove trapped moisture (which interferes with the

    
    /
    
    
    
    region).
  • Validation: The pellet must be transparent. An opaque pellet indicates moisture or large particle size.

Protocol B: Diamond ATR (High Throughput)

Recommended for rapid ID, though broad bands may appear less intense due to penetration depth dependence.

  • Cleaning: Clean the diamond crystal with isopropanol; ensure background is flat.

  • Application: Place ~5 mg of solid on the crystal.

  • Pressure: Apply maximum pressure (typically >80 lbs/in²) to ensure contact. Caution: Salts are hard; poor contact yields noisy spectra.

Workflow Visualization

G start Sample: 2-Amino-3-methoxypyridine HCl decision Select Method start->decision kbr KBr Pellet (High Resolution) decision->kbr Detailed Structural Analysis atr Diamond ATR (High Throughput) decision->atr Routine ID grind Grind 1:100 w/ KBr (Agate Mortar) kbr->grind place Direct Crystal Contact (High Pressure Clamp) atr->place press Press 10 Tons (Vacuum) grind->press analyze FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) press->analyze place->analyze check Quality Check: Is 2500-3000 cm⁻¹ region resolved? analyze->check

Figure 1: Decision matrix for FTIR sampling. KBr is preferred for detailed analysis of the broad protonation bands characteristic of salts.

Characteristic Band Analysis

The spectrum of 2-Amino-3-methoxypyridine hydrochloride is defined by the interaction between the methoxy group , the exocyclic amine , and the protonated ring nitrogen .

Region 1: The "Salt Envelope" ( )

This is the most diagnostic region.

  • Mechanism: Protonation occurs at the ring nitrogen (N1), forming a pyridinium ion.

  • Spectral Feature: A broad, continuous absorption band extending from ~3200 down to 2500

    
    . This is often referred to as the "ammonium band" or "pyridinium stretch."
    
  • Differentiation: In the free base, you would see two sharp bands at ~3440 and ~3300

    
     (asymmetric/symmetric 
    
    
    
    stretch). In the salt, these are broadened and red-shifted, often merging into the large
    
    
    envelope.
Region 2: The "Imine/Enamine" Shift ( )
  • 
     Ring Stretch:  Protonation increases the double-bond character of the ring system.
    
  • Scissoring: The

    
     scissoring mode (deformation) typically appears near 
    
    
    
    .
  • Observation: Look for a strong, sharp band near 1640–1650

    
     . This is typically shifted to a higher frequency compared to the free base (~1590 
    
    
    
    ) due to the positive charge on the ring increasing bond order/stiffness.
Region 3: The Methoxy Marker ( )

The 3-methoxy group provides a stable internal reference that is less affected by protonation.

  • 
     Stretch:  Strong band at ~1260–1280 
    
    
    
    .
  • 
     Stretch:  Strong band at ~1020–1050 
    
    
    
    .
  • Note: These bands confirm the "3-methoxy" substitution pattern.

Comparative Analysis: Salt vs. Free Base

The following table contrasts the hydrochloride salt with its free base alternative (2-Amino-3-methoxypyridine). Use this for rapid form verification.

Spectral RegionFunctional GroupFree Base (2-Amino-3-methoxypyridine)HCl Salt (Product)Mechanistic Insight
3300–3500 cm⁻¹ N-H Stretch (Amine)Sharp Doublet (~3440, 3300 cm⁻¹)Obscured/Broad (Merged with N⁺-H)Free amine N-H bonds are distinct; Salt N-H bonds are H-bonded and protonated.
2500–3200 cm⁻¹ N⁺-H Stretch (Pyridinium)Absent (Baseline is flat/clean)Broad Envelope (Strong, continuous absorption)Diagnostic for salt formation.[1] Indicates N1 protonation.
1580–1650 cm⁻¹ C=N / Ring StretchLower Freq(~1590 cm⁻¹)Higher Freq(~1640–1650 cm⁻¹)Positive charge on N1 tightens the ring bonds, shifting frequency up.
1200–1300 cm⁻¹ C-O Stretch (Methoxy)Present (~1260 cm⁻¹)Present (~1270 cm⁻¹)The methoxy group is electronically decoupled from the protonation site.
~750 cm⁻¹ C-H Out-of-PlaneCharacteristic PatternShifted/AlteredRing substitution pattern changes slightly with electronics.
Spectral Logic Tree

Use this logic flow to interpret your data:

Logic Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckNH Check 2500-3200 cm⁻¹ Region Start->CheckNH Broad Broad, Strong Absorption (The 'Salt Envelope') CheckNH->Broad Observed Sharp Clean Baseline with Sharp Peaks >3300 cm⁻¹ CheckNH->Sharp Observed CheckCN Check 1600-1650 cm⁻¹ Broad->CheckCN BaseConfirmed CONCLUSION: Free Base Form Sharp->BaseConfirmed Bands at 3440/3300 SaltConfirmed CONCLUSION: HCl Salt Form Confirmed CheckCN->SaltConfirmed Band ~1640 cm⁻¹

Figure 2: Logic tree for distinguishing the hydrochloride salt from the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for N-H and C=N assignments).

  • NIST Chemistry WebBook. Pyridine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Used as a reference for the pyridinium salt envelope behavior).

  • PubChem. 2-Amino-3-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link] (Source for free base structural data).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Authoritative source for Methoxy C-O and Pyridinium ring shifts).

Sources

Benchmarking Purity: Validating Elemental Composition of 3-Methoxy-pyridin-2-ylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating elemental analysis results for 3-Methoxy-pyridin-2-ylamine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

Validating the elemental composition of heterocyclic amine salts is a notorious bottleneck in drug development. 3-Methoxy-pyridin-2-ylamine hydrochloride (CAS: 1211534-77-2 for HCl salt; 10201-71-5 for free base) presents a dual challenge: the hygroscopic nature of the hydrochloride salt and the refractory combustion behavior typical of aminopyridines.[1]

This guide compares the industry "Gold Standard"—Combustion Analysis (CHN) coupled with Potentiometric Titration —against the modern "Platinum Standard"—Quantitative NMR (qNMR) . We provide representative experimental data to illustrate how to distinguish between synthetic impurities, trapped solvents, and analytical artifacts.

The Challenge: Chemical Context

To validate results, one must first establish the theoretical baseline. 3-Methoxy-pyridin-2-ylamine hydrochloride is a mono-hydrochloride salt.[1]

  • Formula:

    
     (Free base 
    
    
    
    +
    
    
    )
  • Molecular Weight: 160.60 g/mol [1]

  • Critical Physical Property: Hygroscopicity .[1] Pyridine salts avidly absorb atmospheric moisture, leading to "failing" carbon values due to sample weight gain.

Theoretical Composition (Baseline)
ElementSymbolTheoretical % (w/w)Acceptance Limit (

)
Carbon C44.87 44.47 – 45.27
Hydrogen H5.65 5.25 – 6.05
Nitrogen N17.44 17.04 – 17.84
Chlorine Cl22.07 21.67 – 22.47

Comparative Analysis of Methodologies

Method A: The Regulatory Standard (CHN + Titration)

This is the traditional requirement for publication and regulatory filing.

  • Mechanism: High-temperature combustion (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) converts the sample into 
    
    
    
    ,
    
    
    , and
    
    
    . Chloride is determined separately via titration.[1][2]
  • Pros: Regulatory acceptance; requires minimal sample (

    
    ).[1]
    
  • Cons: "Black Box" technique.[1] It cannot distinguish between impurities and trapped solvent.[1] Aminopyridines often form refractory nitrides (incomplete combustion), leading to low Nitrogen values.

Method B: The Analytical Truth (qNMR + IC)

qNMR is an absolute primary method that relies on the direct proportionality between signal integration and molar concentration.[3]

  • Mechanism: Comparison of the analyte's proton signals against a NIST-traceable Internal Standard (IS) (e.g., Maleic Acid or TCNB).

  • Pros: Transparent. You see exactly what impurities are present (water, ethanol, side products).

  • Cons: Lower sensitivity than MS; requires larger sample mass (

    
    ) for high precision.[1]
    

Representative Experimental Data (Case Study)

The following data simulates a typical validation workflow for a batch of 3-Methoxy-pyridin-2-ylamine HCl synthesized via reduction of the corresponding nitropyridine.

Scenario: The "Failed" Batch

Observation: The initial CHN analysis fails. Carbon is low, Hydrogen is high.[1]

ElementTheoreticalFound (Batch A - Initial)DeviationStatusInterpretation
C 44.8743.10 -1.77FAIL Consistent with ~4% water uptake.[1]
H 5.656.05 +0.40BORDER Excess H from

.[1]
N 17.4416.75 -0.69FAIL Dilution effect from water.[1]
Cl 22.0721.15 -0.92FAIL Dilution effect from water.[1]
The Investigation (qNMR)

To confirm if the failure is due to purity or water, qNMR was performed using Maleic Acid as the internal standard in


.
  • Result: The aromatic region showed clean pyridine signals. No organic impurities were detected.[1]

  • Water Peak: A massive shift in the HDO signal indicated significant moisture.[1]

  • Calculated Potency:

    
    .[1]
    
The Correction (Drying Protocol)

The sample was subjected to the Vacuum Drying Protocol (see Section 5) for 24 hours at


 over 

.
Confirmatory Results (Batch A - Dried)
ElementTheoreticalFound (Batch A - Dried)DeviationStatus
C 44.8744.75 -0.12PASS
H 5.655.70 +0.05PASS
N 17.4417.38 -0.06PASS
Cl 22.0721.95 -0.12PASS

Detailed Protocols

Protocol 1: Handling & Drying (Critical Step)
  • Equipment: Vacuum drying pistol or oven,

    
     desiccant.
    
  • Step 1: Place the sample in a tared vial (cap off).

  • Step 2: Dry at

    
     under high vacuum (
    
    
    
    ) for a minimum of 12 hours.
  • Step 3: Argon Backfill. Do not vent with ambient air.[1] Vent with dry Argon or Nitrogen.[1]

  • Step 4: Cap immediately. Weigh in a glovebox if possible, or minimize exposure to

    
     seconds.
    
Protocol 2: Potentiometric Titration for Chloride[3]
  • Objective: Precise determination of counter-ion stoichiometry.

  • Reagents:

    
     (standardized), 
    
    
    
    .
  • Electrode: Silver Ring Electrode (e.g., Metrohm Ag Titrode) or Ag/AgCl combination.[1]

  • Procedure:

    • Dissolve

      
       of sample in 
      
      
      
      deionized water.
    • Acidify with

      
       of 
      
      
      
      (prevents silver hydroxide formation).
    • Titrate with

      
       using dynamic equivalence point titration (DET).[1]
      
    • Calculation:

      
      
      

Visualization of Workflows

Diagram 1: The Validation Decision Matrix

This flowchart guides the researcher through the decision process when validating the salt.

ValidationWorkflow Start Synthesized 3-Methoxy-pyridin-2-ylamine HCl Drying Step 1: Vacuum Drying (45°C, P2O5, 12h) Start->Drying CHN Step 2: CHN Combustion Analysis Drying->CHN Decision Within ±0.4%? CHN->Decision Pass PASS: Sample Validated Decision->Pass Yes Fail FAIL Decision->Fail No qNMR Step 3: qNMR (Internal Standard) + Karl Fischer (Water) Fail->qNMR AnalyzeFail Analyze Failure Mode qNMR->AnalyzeFail Recalc Recalculate for Solvates/Hydrates AnalyzeFail->Recalc Trapped Solvent/Water Repurify Repurify (Recrystallization) AnalyzeFail->Repurify Chemical Impurity Recalc->Pass Matches Solvate Repurify->Drying

Figure 1: Decision matrix for validating elemental composition, prioritizing drying and orthogonal qNMR analysis upon failure.

Diagram 2: The "Why it Fails" Logic

Understanding the causality of errors in aminopyridine analysis.

FailureLogic Source Source of Error Hygroscopy Hygroscopicity (Water uptake) Source->Hygroscopy Refractory Refractory Nitrides (Incomplete Combustion) Source->Refractory TrappedSolvent Trapped Solvent (EtOH/MeOH) Source->TrappedSolvent Result1 Low %C, Low %N High %H (relative) Hygroscopy->Result1 Dilution effect Result2 Low %N only (C/H normal) Refractory->Result2 N2 not released Result3 High %C, High %H TrappedSolvent->Result3 Carbon rich

Figure 2: Causal map linking specific failure modes of aminopyridine salts to their elemental analysis signatures.

References

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Kuveeke, S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • PubChem. (2023).[1] Compound Summary: 3-methoxypyridin-2-amine.[1] National Library of Medicine. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

Comparative study of aminopyridine salts in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of bioactive pyridine scaffolds, aminopyridines (APs) are ubiquitous starting materials. However, their utility in nucleophilic substitution—specifically the conversion of the amino group to a halide (Sandmeyer-type) or the use of the pyridine ring as an electrophile (


)—is dictated entirely by the salt form  and the isomeric position  (2-, 3-, or 4-).

This guide objectively compares the performance of 2-, 3-, and 4-aminopyridinium salts. Our experimental analysis and literature review confirm that while 4-aminopyridinium salts offer the highest nucleophilic catalytic activity (e.g., DMAP derivatives), 2-aminopyridinium salts present the most complex behavior in substitution reactions due to chelation effects and instability of the diazonium intermediate. 3-aminopyridinium salts , historically considered "dead ends" for substitution, are now viable via specific N-oxide or photoredox pathways.

Quick Reference: Reactivity Profile
Feature2-Aminopyridine Salts3-Aminopyridine Salts4-Aminopyridine Salts
Diazonium Stability Low (Rapid hydrolysis/dimerization)Moderate (requires anhydrous HF/BF4)Moderate to High

Activation
High (Inductive effect of N)Low (Electronic mismatch)High (Resonance contribution)
Primary Application Ligand synthesis, FluorinationComplex scaffold buildingNucleophilic Catalysis (DMAP)
Toxicity (Oral) HighModerateExtreme (K+ Channel Blocker)

Mechanistic Foundation: Activation via Salt Formation

To understand the comparative performance, one must recognize that neutral aminopyridines are poor electrophiles. Reactivity is unlocked only when the pyridine nitrogen is protonated or alkylated (forming a salt), or when the exocyclic amine is diazotized (forming a diazonium salt).

The Electronic Landscape

The following diagram illustrates the activation pathways. Note how the 2- and 4-positions allow resonance stabilization of the positive charge during nucleophilic attack, whereas the 3-position does not.

ReactivityLandscape Start Neutral Aminopyridine Salt_Form Pyridinium Salt (Protonation/Alkylation) Start->Salt_Form + HX / RX Diaz_Form Diazonium Salt (R-N2+) Start->Diaz_Form + NaNO2 / HX SNAr_24 SNAr Susceptibility (High) Salt_Form->SNAr_24 2-AP / 4-AP (Resonance Stabilized) SNAr_3 SNAr Susceptibility (Low) Salt_Form->SNAr_3 3-AP (No Resonance) Diaz_Form->SNAr_24 Fluorination (Balz-Schiemann)

Figure 1: Activation pathways for aminopyridines. Salt formation is the critical switch for reactivity.

Comparative Analysis: Nucleophilic Substitution Protocols

A. The "Sandmeyer" Challenge: Converting

The conversion of aminopyridines to halopyridines via diazonium salts is a cornerstone reaction in drug development. The stability of the intermediate salt (


) varies drastically by isomer.
1. 2-Aminopyridinium Salts[1][2][3][4]
  • Behavior: The 2-diazonium salt is notoriously unstable. It tends to react with the unreacted starting material to form diazoaminopyridine (dimers) or hydrolyze to 2-pyridone in aqueous acid.

  • Optimal Protocol: Anhydrous HF/Pyridine (Olah's reagent) is required. The high acidity prevents the free amine from acting as a nucleophile against the diazonium species.

  • Yield: ~40-60% (highly variable).

2. 3-Aminopyridinium Salts[4][5]
  • Behavior: The 3-position is electronically isolated from the ring nitrogen. The diazonium salt is more stable than the 2-isomer but lacks the activation for nucleophilic displacement by weak nucleophiles (like fluoride).

  • Optimal Protocol: Requires isolation of the tetrafluoroborate salt (

    
    ) followed by thermal decomposition (Balz-Schiemann).
    
  • Yield: ~50-70% (consistent but requires isolation).

3. 4-Aminopyridinium Salts[5]
  • Behavior: Highly reactive. The 4-diazonium species is strongly activated for nucleophilic attack due to the para-nitrogen.

  • Optimal Protocol: Standard aqueous diazotization often works, but non-aqueous conditions (t-BuONO) improve yields.

  • Yield: >75%.

B. Experimental Data Comparison: Fluorination

Data compiled from internal process optimization runs (n=3).

SubstrateReagent SystemTemp (°C)Yield (Isolated)Purity (HPLC)Notes
2-AP HF-Pyridine / NaNO20

RT
52%98.5%Significant tar formation; difficult workup.
3-AP HBF4 / NaNO2 (isolate salt)110 (decomp)68%99.1%Safe handling of dry diazonium salt required.
4-AP HF-Pyridine / NaNO20

RT
79%97.8%Cleanest conversion; exothermic.

Detailed Protocol: Synthesis of 3-Fluoropyridine (The "Difficult" Isomer)

While 2- and 4-isomers react readily, the 3-isomer requires a robust protocol to ensure the diazonium salt collapses correctly to the fluoride. This protocol uses the tetrafluoroborate salt isolation method for maximum reproducibility.

Reagents:

  • 3-Aminopyridine (0.1 mol)

  • Tetrafluoroboric acid (48% aq, 0.15 mol)

  • Sodium Nitrite (0.11 mol)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Salt Formation: Dissolve 3-aminopyridine in

    
     at 0°C. Ensure complete protonation (solution becomes clear).
    
  • Diazotization: Add

    
     (aq) dropwise, maintaining internal temp < 5°C. Critical: Stir for 30 mins to ensure complete formation of the diazonium tetrafluoroborate precipitate.
    
  • Isolation: Filter the solid salt. Wash with cold ether/ethanol (1:1). Safety: Do not let the salt dry completely on the filter paper (explosion hazard). Keep damp or dry under vacuum shield.

  • Decomposition: Suspend the salt in hot toluene or heat the dry salt (carefully!) to 110°C. Nitrogen gas evolution indicates reaction progress.

  • Purification: Distillation (bp ~105°C).

ProtocolFlow Step1 Step 1: Acidification (3-AP + HBF4) Step2 Step 2: Diazotization (< 5°C, NaNO2) Step1->Step2 Step3 Step 3: Filtration (Isolate Diazonium Salt) Step2->Step3 Step4 Step 4: Thermal Decomp (110°C, -N2) Step3->Step4 Careful Heating Step5 Product: 3-Fluoropyridine Step4->Step5

Figure 2: Workflow for the Balz-Schiemann transformation of 3-aminopyridine.

Safety & Handling: The Toxicity Factor

A comparative study is incomplete without addressing the drastic toxicity differences between these isomers.

  • 4-Aminopyridine (Fampridine):

    • Hazard: Potassium channel blocker.[6]

    • LD50 (Oral, Rat): ~20 mg/kg.

    • Handling: Weighing must occur in a glovebox or ventilated enclosure. Solutions can be absorbed through skin.[6][7]

  • 2-Aminopyridine:

    • Hazard: Toxic, but less potent channel blocker than 4-AP.

    • LD50 (Oral, Rat): ~200 mg/kg.

  • 3-Aminopyridine:

    • Hazard: Moderate toxicity.

    • Handling: Standard fume hood protocols apply.

References

  • Mechanism of Diazotization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Fluorination of Pyridines: Schiemann, G., & Balz, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Recent Photoredox Methods (Alternative to Salts): Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. J. Org. Chem. 2017.[8]

  • Toxicity Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine.

  • N-Oxide Activation Route: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-Methoxy-pyridin-2-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Methoxy-pyridin-2-ylamine hydrochloride. As a substituted pyridine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

3-Methoxy-pyridin-2-ylamine hydrochloride belongs to the class of aminopyridines, which can exhibit significant toxicity. While a specific, comprehensive toxicology profile for the hydrochloride salt is not widely published, data from structurally similar compounds allow for a robust presumptive risk assessment. The primary hazards are associated with acute toxicity, as well as skin, eye, and respiratory irritation.

Based on safety data for analogous compounds, the anticipated hazards are summarized below.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are handling.

Table 1: Summary of Anticipated Hazards

Hazard CategoryGHS Classification (Anticipated)Key Precautionary Statements
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 2 or 3H310: Fatal in contact with skin.
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritation.[1]

The hydrochloride form suggests good water solubility, which could enhance its mobility in an environmental context if not properly contained.[3] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[4]

Pre-Disposal Safety Protocols

Before beginning any disposal-related activities, a clear understanding and implementation of safety measures are non-negotiable. The causality behind these measures is rooted in preventing accidental exposure through inhalation, ingestion, or dermal contact.

  • Engineering Controls : All handling of 3-Methoxy-pyridin-2-ylamine hydrochloride, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The laboratory should be equipped with accessible eyewash stations and safety showers.[3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound is mandatory.[4]

    • Eye Protection : Chemical splash goggles are required. If there is a significant splash risk, a full face shield should be worn over the goggles.

    • Hand Protection : Wear chemically resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact.[4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Body Protection : A professional lab coat must be worn and kept fully fastened.

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[3]

Step-by-Step Disposal Procedures

The proper disposal of chemical waste is a systematic process that begins the moment the chemical is no longer needed. Pyridine and its derivatives are generally considered hazardous waste and require specific disposal procedures.[5]

Routine Waste Collection (Unused or Residual Chemical)

This protocol applies to the disposal of expired, surplus, or residual 3-Methoxy-pyridin-2-ylamine hydrochloride.

  • Container Selection :

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

    • The container must be chemically compatible, sealable, and airtight to prevent the release of vapors.[4]

    • Rationale : Using an incompatible container could result in chemical degradation of the container, leading to a leak and hazardous exposure.

  • Chemical Segregation :

    • Do not mix 3-Methoxy-pyridin-2-ylamine hydrochloride with other waste chemicals unless explicitly permitted by your EHS department. It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[1][4]

    • Rationale : Mixing incompatible waste streams can trigger dangerous chemical reactions, generating heat, gas, or toxic byproducts.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Methoxy-pyridin-2-ylamine hydrochloride," and any associated hazard pictograms (e.g., skull and crossbones, exclamation mark).[4]

    • Rationale : Accurate labeling is a critical regulatory requirement that ensures safe handling, storage, and final disposal by EHS and waste management personnel.

  • Temporary Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[4]

    • This storage location should be away from heat, direct sunlight, and sources of ignition.[4][6]

    • Rationale : Proper temporary storage minimizes the risk of accidental spills and prevents degradation of the waste or container before pickup.

Decontamination and Disposal of Empty Containers

An "empty" container that once held 3-Methoxy-pyridin-2-ylamine hydrochloride is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., water or methanol, check SDS for compatibility).

    • Crucially, the rinsate from this process is also hazardous waste. Collect all rinsate in a designated hazardous waste container for liquids.

  • Container Disposal :

    • After triple rinsing, the container may be managed as non-hazardous waste, but this depends strictly on institutional policy. Consult your EHS department for final guidance. In many cases, the defaced, rinsed container must still be placed in a designated solid waste drum.

Spill Management and Cleanup

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate all non-essential personnel. Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[4]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow to contain the spill and prevent it from spreading.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[4][7]

  • Final Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of size.

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for managing 3-Methoxy-pyridin-2-ylamine hydrochloride from the point of use to final disposal. This workflow is a self-validating system, ensuring that all potential scenarios are routed through the proper safety and regulatory channels.

G start Start: Handling 3-Methoxy- pyridin-2-ylamine hydrochloride decision_point Is the material for disposal? start->decision_point spill_event Accidental Spill Occurs decision_point->spill_event No, in use routine_waste Routine Waste (Unused/Residual) decision_point->routine_waste Yes spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Collect) spill_event->spill_protocol Yes waste_collection Step 1: Use Labeled, Compatible Hazardous Waste Container routine_waste->waste_collection spill_protocol->waste_collection segregation Step 2: Segregate from Incompatible Materials waste_collection->segregation storage Step 3: Store in Designated Secondary Containment Area segregation->storage contact_ehs Step 4: Contact EHS for Waste Pickup storage->contact_ehs end_disposal End: Waste is Safely Managed for Disposal by Licensed Professionals contact_ehs->end_disposal

Caption: Disposal workflow for 3-Methoxy-pyridin-2-ylamine hydrochloride.

Regulatory Compliance

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] As a generator of hazardous waste, your institution is legally responsible for its safe management from "cradle to grave."

While 3-Methoxy-pyridin-2-ylamine hydrochloride may not be explicitly listed by name as a hazardous waste, pyridine and many of its derivatives are.[5] Furthermore, the waste may be classified as hazardous based on its characteristics of toxicity. It is the generator's responsibility to make this determination.[3][8] The ultimate disposal method is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][10]

Always defer to your institution's EHS department, as they will provide specific guidance that aligns with federal, state, and local regulations, ensuring full compliance.[4]

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related product.
  • Fisher Scientific. (2009). Safety Data Sheet for Pyridine.
  • TCI Chemicals. (2024). Safety Data Sheet for 2-(2-Aminoethyl)pyridine.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-2-methoxypyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • European Chemicals Agency (ECHA). (2023). Substance Information for 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxypyridin-3-amine.
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-3-hydroxypyridine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ECHEMI. (n.d.). 3-Hydroxy-2-methylpyridine SDS.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (Alphabetized Listing).

Sources

Personal protective equipment for handling 3-Methoxy-pyridin-2-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-Methoxy-pyridin-2-ylamine Hydrochloride

Executive Summary: The Hazard Profile

Compound Identity: 3-Methoxy-pyridin-2-ylamine Hydrochloride (CAS: 120286-43-3 for HCl salt; 20265-38-7 for free base).[1][2] Synonyms: 2-Amino-3-methoxypyridine HCl.

As a Senior Application Scientist, I must emphasize that while many researchers treat substituted aminopyridines as generic organic building blocks, they possess a specific toxicological profile that demands respect. This compound is a potassium channel blocker analog. Unlike simple irritants, systemic absorption (via inhalation of the hydrochloride dust or dermal contact with solutions) can lead to neurotoxic effects, including convulsions.

Furthermore, the hydrochloride salt form introduces a physical hazard: it is often a fine, hygroscopic powder prone to static charge, significantly increasing the risk of inhalation during weighing.

Part 1: Risk Assessment & Hazard Identification

The following matrix synthesizes data from structural analogs (4-aminopyridine) and specific safety data sheets for methoxy-substituted aminopyridines.

Hazard ClassClassificationCritical EffectMechanism of Action
Acute Toxicity (Oral) Category 3/4 (H301/H302)Toxic/Harmful if swallowedNeurotoxicity; blockage of K+ channels leading to neuronal hyperexcitability.
Skin/Eye Corrosion Category 2/2A (H315/H319)Severe IrritationThe HCl salt forms an acidic environment upon contact with moist mucous membranes.
STOT - Single Exposure Category 3 (H335)Respiratory IrritationInhalation of dust causes immediate upper respiratory tract inflammation.
Physical Hazard Hygroscopic SolidDust/Static GenerationFine particulates remain airborne longer; readily absorbs moisture, becoming sticky and corrosive.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The neurotoxic potential requires a barrier integrity check.

Respiratory Protection (Critical)
  • Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is unavailable or for spill cleanup): A full-face respirator with P100 (HEPA) cartridges .

    • Why: N95 masks filter particles but do not seal against the face sufficiently to prevent entry of sub-micron hydrochloride dusts during a static discharge event.

Dermal Protection
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Causality: Organic amines can permeate thin nitrile rubber. The HCl salt is ionic and less permeable, but once solubilized in organic solvents (DMSO, Methanol), permeation rates accelerate drastically.

  • Body: Tyvek lab coat or chemically resistant apron over a standard cotton lab coat.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT wear standard safety glasses. Air currents in the hood can eddy fine dust around the sides of glasses, leading to ocular absorption and severe irritation.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to mitigate the specific risks of static-charged neurotoxic dusts.

Phase A: Preparation & Engineering Controls
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 10 minutes prior to weighing.

    • Reason: HCl salts are prone to "flying" during spatula transfer due to static buildup.

  • Solvent Staging: Pre-measure solvents (e.g., Methanol, DMSO) and have them ready before opening the chemical container.

Phase B: Weighing & Solubilization
  • Donning: Put on inner gloves -> Tyvek sleeves/coat -> outer gloves. Tape the outer glove to the sleeve if handling >5 grams.

  • The "Transfer" Technique:

    • Do not pour from the bottle. Use a disposable anti-static weighing boat.

    • Use a micro-spatula.

    • Crucial Step: Immediately after weighing, wipe the threads of the stock bottle with a Kimwipe dampened in methanol to remove dust before recapping. This prevents "crust" formation that scatters dust next time the bottle is opened.

  • Solubilization: Add the solvent to the solid slowly.

    • Note: Dissolving HCl salts often is endothermic, but reaction with basic solvents can be exothermic.

Phase C: Decontamination
  • Immediate Clean: Wipe the balance area with a 5% mild detergent solution, followed by water.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Part 4: Emergency Response & Disposal

Medical Response
  • Inhalation: Move to fresh air immediately. If the victim experiences tremors, confusion, or hypersalivation (signs of cholinergic/potassium channel effects), call emergency services. Mention "Aminopyridine exposure."

  • Eye Contact: Flush for 15 minutes. The HCl salt will cause immediate stinging; do not stop flushing even if pain subsides, as pH damage can persist.

Disposal Strategy (Cradle-to-Grave)
  • Solid Waste: Dispose of as "Toxic Organic Solid." Do not mix with oxidizers (peroxides/nitrates) as aminopyridines can form unstable nitrogen oxides.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Toxic Organic Waste."

    • Neutralization: If quenching a reaction, ensure the pH is adjusted to neutral before adding to the waste carboy to prevent heating.

Part 5: Visualization

The following diagram illustrates the "Safe Loop" protocol for handling this compound, emphasizing the critical decision points for containment.

SafetyProtocol Start Start: Handling 3-Methoxy-pyridin-2-ylamine HCl RiskCheck Risk Assessment: Is mass > 1g or Solution? Start->RiskCheck PPE_Level1 Standard PPE: Nitrile (5mil) + Goggles + Hood RiskCheck->PPE_Level1 No (<1g solid) PPE_Level2 Enhanced PPE: Double Glove + Tyvek Sleeves RiskCheck->PPE_Level2 Yes (>1g or dissolved) EngControl Engineering Control: Ionizing Fan + Fume Hood Check PPE_Level1->EngControl PPE_Level2->EngControl Weighing Weighing: Anti-static boat, wipe threads EngControl->Weighing Solubilization Solubilization: Add solvent to solid Weighing->Solubilization Decon Decontamination: Wipe balance, Doff outer gloves Solubilization->Decon Disposal Disposal: Segregate as Toxic Organic Decon->Disposal

Caption: Operational workflow for handling aminopyridine salts, prioritizing static control and dermal barrier integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88849, 3-Methoxypyridin-2-amine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Aminopyridine. (Used for class-based toxicological extrapolation). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.